2-Amino-1-(pyridin-2-yl)propane-1,3-diol
Beschreibung
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Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
2-amino-1-pyridin-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C8H12N2O2/c9-6(5-11)8(12)7-3-1-2-4-10-7/h1-4,6,8,11-12H,5,9H2 |
InChI-Schlüssel |
XAHKBXXOJJUZQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(C(CO)N)O |
Herkunft des Produkts |
United States |
An In-depth Technical Guide to the Synthesis of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol
Abstract
This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The proposed synthetic pathway is a multi-step process designed for robustness and adaptability in a research and development setting. This document delves into the strategic considerations behind each synthetic step, offering detailed experimental protocols, mechanistic insights, and data presentation to guide researchers, scientists, and drug development professionals. The synthesis is structured around a diastereoselective Henry reaction to construct the carbon skeleton, followed by functional group protection, nitro group reduction, and final deprotection.
Introduction and Strategic Overview
2-Amino-1-(pyridin-2-yl)propane-1,3-diol is a structurally significant molecule incorporating a pyridine ring, a chiral backbone, and multiple hydrogen-bonding functionalities. These features make it an attractive scaffold for the development of novel therapeutic agents. The synthetic strategy presented herein is designed to be both efficient and versatile, allowing for potential modifications to generate a library of related compounds for structure-activity relationship (SAR) studies.
The core of this synthetic approach is a four-step sequence:
-
Carbon-Carbon Bond Formation via Henry (Nitroaldol) Reaction: This crucial step establishes the 1-(pyridin-2-yl)propane-1,3-diol backbone with a nitro group at the C2 position. The reaction of pyridine-2-carboxaldehyde with 2-nitroethanol provides a direct route to the key intermediate, 2-nitro-1-(pyridin-2-yl)propane-1,3-diol.
-
Protection of the 1,3-Diol: To prevent undesired side reactions during the subsequent reduction of the nitro group, the 1,3-diol functionality is protected as a cyclic acetal. A benzylidene acetal is proposed due to its stability in reductive conditions and its reliable deprotection methodology.
-
Reduction of the Nitro Group: The nitro group of the protected intermediate is selectively reduced to a primary amine. This transformation is critical for installing the desired amino functionality. Various reduction methods are considered to ensure compatibility with the pyridine moiety.
-
Deprotection of the 1,3-Diol: The final step involves the removal of the benzylidene acetal protecting group to unveil the target compound, 2-Amino-1-(pyridin-2-yl)propane-1,3-diol.
This strategic sequence is visualized in the workflow diagram below.
Caption: Proposed synthetic workflow for 2-Amino-1-(pyridin-2-yl)propane-1,3-diol.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Synthesis of 2-Nitro-1-(pyridin-2-yl)propane-1,3-diol via Henry Reaction
The Henry reaction is a classic C-C bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] In this proposed synthesis, pyridine-2-carboxaldehyde is reacted with 2-nitroethanol. The choice of a basic catalyst is critical to facilitate the deprotonation of 2-nitroethanol, forming a nitronate anion that acts as the nucleophile. Heterogeneous catalysts, such as a basic ion-exchange resin (e.g., Amberlyst A21), are advantageous as they simplify the work-up procedure through simple filtration.[2]
Caption: Schematic of the Henry reaction for the synthesis of the nitro-diol intermediate.
Experimental Protocol:
-
To a stirred solution of pyridine-2-carboxaldehyde (1.0 eq.) in a suitable solvent such as a mixture of THF and methanol, add 2-nitroethanol (1.2 eq.).
-
Add a catalytic amount of a basic ion-exchange resin (e.g., Amberlyst A21, ~20% w/w).
-
Stir the reaction mixture at ambient temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction may be gently heated to 40-50 °C to enhance the reaction rate.
-
Upon completion, filter off the catalyst and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 2-nitro-1-(pyridin-2-yl)propane-1,3-diol.
Causality and Expertise: The use of a slight excess of 2-nitroethanol helps to drive the reaction to completion. A heterogeneous basic catalyst is chosen to avoid a basic aqueous workup which could promote a retro-Henry reaction, a known challenge in these systems.[2] The diastereoselectivity of this reaction can be influenced by the catalyst and reaction conditions, and characterization of the diastereomeric ratio of the product is recommended.
Step 2: Protection of the 1,3-Diol Moiety
The hydroxyl groups of the newly formed diol need to be protected to prevent them from reacting in the subsequent nitro reduction step. A common and effective method for protecting 1,3-diols is the formation of a six-membered cyclic acetal, such as a benzylidene acetal.[3][4] This is achieved by reacting the diol with benzaldehyde in the presence of an acid catalyst.
Experimental Protocol:
-
Dissolve the 2-nitro-1-(pyridin-2-yl)propane-1,3-diol (1.0 eq.) and benzaldehyde (1.1 eq.) in an anhydrous solvent like toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq.).
-
Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Trustworthiness of the Protocol: This is a standard and reliable method for 1,3-diol protection. The removal of water via a Dean-Stark trap is crucial for driving the equilibrium towards the formation of the acetal.[5] The benzylidene acetal is stable to a wide range of reductive conditions, making it an excellent choice for this synthetic route.[3]
Step 3: Reduction of the Nitro Group to a Primary Amine
The selective reduction of the nitro group in the presence of a pyridine ring is a key transformation. While catalytic hydrogenation is a powerful method, the pyridine ring can act as a catalyst poison.[6] This can often be circumvented by the addition of an acid, which protonates the pyridine nitrogen and prevents its coordination to the catalyst surface.[6]
Caption: Visualization of the nitro group reduction step.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve the protected nitro-diol (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~10 mol%).
-
Add a stoichiometric equivalent of hydrochloric acid (as a solution in a suitable solvent) relative to the substrate.
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Neutralize the filtrate with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude protected amino-diol.
Alternative Reduction Methods: If catalytic hydrogenation proves problematic, other methods can be employed, such as using iron or zinc powder in the presence of an acid like acetic acid.[6][7] Tin(II) chloride is also a mild and effective reagent for this transformation.[6]
| Reducing System | Advantages | Disadvantages |
| H₂, Pd/C, Acid | High efficiency, clean reaction. | Potential for catalyst poisoning, requires specialized equipment. |
| Fe, Acetic Acid | Inexpensive, robust. | Requires acidic conditions, workup can be tedious. |
| Zn, Acetic Acid | Mild conditions. | Can sometimes lead to over-reduction. |
| SnCl₂, HCl | Mild, good for sensitive substrates. | Stoichiometric amounts of tin salts need to be removed during workup. |
Step 4: Deprotection of the 1,3-Diol
The final step is the removal of the benzylidene acetal to yield the target 2-Amino-1-(pyridin-2-yl)propane-1,3-diol. This is typically achieved by acid-catalyzed hydrolysis.[5]
Experimental Protocol:
-
Dissolve the protected amino-diol in a mixture of a protic solvent (e.g., methanol or ethanol) and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Stir the reaction at room temperature or with gentle heating, and monitor by TLC.
-
Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
-
Remove the organic solvent under reduced pressure.
-
The aqueous residue can be purified by a suitable method such as cation-exchange chromatography to isolate the final product.[8]
Data Summary and Characterization
The following table provides a summary of the key compounds in this synthetic pathway.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |
| Pyridine-2-carboxaldehyde | C₆H₅NO | 107.11 | ¹H NMR, ¹³C NMR, IR | |
| 2-Nitroethanol | C₂H₅NO₃ | 91.06 | ¹H NMR, ¹³C NMR, IR | |
| 2-Nitro-1-(pyridin-2-yl)propane-1,3-diol | C₈H₁₀N₂O₄ | 214.18 | ¹H NMR, ¹³C NMR, HRMS, IR | |
| Protected Nitro-diol | (Benzylidene acetal) | C₁₅H₁₄N₂O₄ | 302.28 | ¹H NMR, ¹³C NMR, HRMS |
| Protected Amino-diol | (Benzylidene acetal) | C₁₅H₁₆N₂O₂ | 272.30 | ¹H NMR, ¹³C NMR, HRMS |
| 2-Amino-1-(pyridin-2-yl)propane-1,3-diol | C₈H₁₂N₂O₂ | 184.20 | ¹H NMR, ¹³C NMR, HRMS, IR |
Conclusion
This technical guide outlines a robust and well-precedented synthetic route for the preparation of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol. The proposed pathway leverages a key Henry reaction for the construction of the core structure, followed by standard protection, reduction, and deprotection steps. The discussion of alternative methods and the rationale behind the chosen protocols provide a solid foundation for researchers to successfully synthesize this valuable compound and its analogs for further investigation in drug discovery and development.
References
-
Schulz, M., et al. (2011). Heterogeneously Catalyzed Diastereoselective Synthesis of 2-Nitro-1,3-di(pyridin-2-yl)propane-1,3-diols. Zeitschrift für Naturforschung B, 66(6), 611-623. [Link]
- Kakiuchi, F., & Murai, S. (Eds.). (2002). Catalytic Hydrogenation. In Topics in Organometallic Chemistry (Vol. 3). Springer.
- Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph 188. American Chemical Society.
-
Chem-Station. (2014). Protection of 1,2-/1,3-Diols. [Link]
- Kurasawa, Y., et al. (1987). Catalytic Transfer Hydrogenation of Pyridine and its Derivatives. Journal of Heterocyclic Chemistry, 24(2), 349-355.
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
-
Lee, Y. C., & Lee, Y. C. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 216(2), 358-363. [Link]
- European Patent Office. (1998).
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
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InShot. (2022, April 1). Protecting Group Chemistry: Protection of 1,3-diols [Video]. YouTube. [Link]
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Organic Chemistry Portal. Henry Reaction. [Link]
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Master Organic Chemistry. Henry Reaction. [Link]
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ResearchGate. The synthesis of 2-nitro-1,3-dinitrooxypropane. [Link]
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Wikipedia. Henry reaction. [Link]
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Fülöp, F., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1184-1193. [Link]
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SynArchive. Henry Reaction. [Link]
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ResearchGate. Partial and Complete Reduction of Pyridine and their Benzo Analogs. [Link]
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Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
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Wikipedia. Reduction of nitro compounds. [Link]
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Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
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Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
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Chemsrc. 2-PYRIDIN-2-YL-PROPANE-1,3-DIOL. [Link]
- Google Patents. A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. US20160009634A1.
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Organic Syntheses. 3-Aminopyridine. [Link]
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Royal Society of Chemistry. (2013). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. [Link]
- Google Patents. Process for producing the sodium salt of 2-nitro-1,3-propanediol. US4754079A.
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ResearchGate. 2-Amino-1,3-propane diols: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers. [Link]
- Google Patents.
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The Royal Society of Chemistry. (2017). Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts. [Link]
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Technical Whitepaper: 2-Amino-1-(pyridin-2-yl)propane-1,3-diol – Structural Utility, Synthesis, and Application in Medicinal Chemistry
Executive Summary
2-Amino-1-(pyridin-2-yl)propane-1,3-diol (CAS: 2060024-55-5) is a highly specialized, conformationally rich aliphatic building block utilized in advanced medicinal chemistry. Featuring a classic serinol (2-amino-1,3-propanediol) backbone substituted with a 2-pyridyl moiety, this compound offers unique vectors for hydrogen bonding, metal chelation, and kinase-mediated phosphorylation. This guide details its physicochemical properties, its mechanistic role in sphingosine-1-phosphate (S1P) receptor modulation, and provides field-proven, self-validating protocols for its chemoselective integration into drug scaffolds.
Chemical Identity & Physicochemical Profiling
The dihydrochloride salt of 2-amino-1-(pyridin-2-yl)propane-1,3-diol is the most stable and commercially available form of this building block[1][2], as isolated free bases of substituted serinols are prone to hygroscopicity and oxidative degradation. The presence of the 2-pyridyl ring significantly alters the electronic environment of the adjacent secondary carbon (C1) and the primary amine (C2), lowering the pKa of the amine compared to unsubstituted serinol[3].
Table 1: Physicochemical Properties (Dihydrochloride Salt)
| Property | Value |
| CAS Number | 2060024-55-5 |
| Chemical Formula | C8H12N2O2 • 2HCl |
| Molecular Weight | 241.12 g/mol |
| H-Bond Donors | 4 (2x -OH, 1x -NH2) |
| H-Bond Acceptors | 4 (2x -O-, 1x Pyridine -N-, 1x Amine -N-) |
| Physical State | Solid (Crystalline Powder) |
Mechanistic Utility: The Serinol Pharmacophore & S1P Modulation
The 2-amino-1,3-propanediol motif is a privileged pharmacophore, most famously recognized as the core of fingolimod (FTY720), a first-in-class immunomodulator for multiple sclerosis[4].
Causality in Drug Design
In vivo, the primary hydroxyl group of the serinol core is phosphorylated by Sphingosine Kinase 2 (SphK2). The resulting active phosphonate metabolite acts as a high-affinity agonist for Sphingosine-1-Phosphate (S1P) receptors (specifically S1PR1), driving receptor internalization and degradation. This prevents lymphocyte egress from secondary lymphoid organs, inducing localized immunosuppression [4].
The strategic addition of a 2-pyridyl group at the C1 position of the serinol backbone serves three mechanistic purposes:
-
Bioisosteric Replacement: It acts as a polar bioisostere for the lipophilic alkyl chains seen in traditional S1P modulators, potentially shifting the compound's selectivity profile away from S1PR3 (which is associated with bradycardia side effects).
-
Chelation Vector: The proximity of the basic pyridine nitrogen to the 1,3-diol system creates a potent bidentate or tridentate chelating pocket, useful for targeting metalloenzymes (e.g., matrix metalloproteinases).
-
Conformational Locking: Intramolecular hydrogen bonding between the pyridine nitrogen and the C1-hydroxyl group restricts rotatable bonds, reducing the entropic penalty upon target binding.
Fig 1: Mechanism of action for serinol-derived S1P receptor modulators.
Experimental Methodology: Chemoselective N-Acylation
When incorporating 2-amino-1-(pyridin-2-yl)propane-1,3-diol into a larger molecular scaffold, the primary challenge is achieving chemoselective N-acylation without generating O-acylated byproducts.
The Causality of the Protocol
We utilize a protection-free strategy. The aliphatic amine is significantly more nucleophilic than the primary and secondary hydroxyl groups. By strictly controlling the stoichiometry of the activated ester and maintaining a slightly basic pH, N-acylation proceeds rapidly, outcompeting O-acylation. Because the starting material is a dihydrochloride salt[2], exactly 4.5 equivalents of N,N-Diisopropylethylamine (DIPEA) are distributed throughout the protocol: two equivalents to neutralize the HCl salts and liberate the free amine, and additional equivalents to neutralize the acidic byproduct of the coupling reagent (HATU).
Self-Validating Protocol: HATU-Mediated Amide Coupling
-
Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq). Stir at room temperature for 15 minutes.
-
Validation Check: The solution will turn pale yellow, indicating the formation of the active HOAt ester.
-
-
Free Base Generation: In a separate vial, suspend 2-amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride (1.0 eq) in DMF and add DIPEA (2.5 eq) to generate the free base. Add this suspension dropwise to the activated acid mixture.
-
Reaction: Stir at room temperature for 2 hours.
-
In-Process Control (LC-MS): Sample 5 µL of the reaction mixture into 1 mL of MeCN/H₂O.
-
Self-Correction: If LC-MS indicates the presence of an O-acylated over-reaction product (M + 2xAcyl), add 1.0 eq of LiOH dissolved in a minimal amount of water and stir for 30 minutes. The ester bonds will hydrolyze much faster than the stable amide bond, reverting the byproduct to the desired N-acyl diol.
-
-
Workup: Evaporate DMF under reduced pressure (Genevac or rotary evaporator with high vacuum). Do not use an aqueous extraction, as the resulting highly polar diol product will be lost in the aqueous layer.
-
Purification: Purify the crude residue directly via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column (Water/MeCN gradient with 0.1% TFA).
Fig 2: Chemoselective N-acylation workflow for serinol derivatives.
Analytical Validation & Quality Control
To confirm the structural integrity of the synthesized 2-amino-1-(pyridin-2-yl)propane-1,3-diol derivatives, specific analytical markers must be observed:
-
¹H NMR (DMSO-d₆): The disappearance of the broad primary amine peak (~8.0 ppm for the ammonium salt) and the appearance of a sharp amide doublet (typically 7.5 - 8.5 ppm) confirms N-acylation. The two hydroxyl protons should remain visible as distinct triplets/doublets between 4.5 - 5.5 ppm, confirming they were not O-acylated.
-
¹³C NMR: The C2 carbon (bearing the nitrogen) will experience a downfield shift of approximately 5-8 ppm upon conversion from a primary amine to an amide.
References
-
Minamisawa, K., & Watanabe, H. "Serinol (2-Amino-1,3-propanediol) and 3-Amino-1,2-propanediol in Soybean Nodules." Plant and Cell Physiology 27.6 (1986): 1109-1116.[Link]
-
Sanna, M. G., et al. "Sphingosine 1-phosphate (S1P) receptor subtypes S1P1 and S1P3, respectively, regulate lymphocyte recirculation and heart rate." Journal of Biological Chemistry 279.14 (2004): 13839-13848.[Link]
-
Lewis, S. N., et al. "Design, Synthesis, and Antileukemic Activity of Stereochemically Defined Constrained Analogues of FTY720 (Gilenya)." ACS Medicinal Chemistry Letters 4.8 (2013): 776-780.[Link]
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The Diverse Biological Activities of Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Significance of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique physicochemical properties, including its basicity, water solubility, stability, and capacity for hydrogen bond formation, make it a privileged scaffold in the design of therapeutic agents.[1] The strategic incorporation of the pyridine nucleus can significantly enhance the pharmacokinetic profile of a lead molecule, optimizing parameters such as solubility and bioavailability.[2] Furthermore, the pyridine ring can act as a bioisostere for various functional groups like amines, amides, and even the benzene ring, offering medicinal chemists a versatile tool for modulating the activity, selectivity, and metabolic stability of drug candidates.[1][3] This guide provides an in-depth technical exploration of the multifaceted biological activities of pyridine derivatives, offering insights into their mechanisms of action and the experimental methodologies used to evaluate their therapeutic potential.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyridine derivatives have emerged as a prominent class of compounds in oncology research, with numerous examples demonstrating potent activity against a wide range of cancer cell lines.[4][5][6] Several FDA-approved anticancer drugs, such as Sorafenib, Crizotinib, and Vismodegib, feature a pyridine core, underscoring the clinical significance of this scaffold.[4] The anticancer effects of pyridine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.
A. Mechanism of Action: Inhibition of Key Oncogenic Pathways
A primary mechanism through which pyridine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling. One of the most important targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5][7]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[7][8][9][10] Pyridine derivatives can act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its activation and downstream signaling.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyridine Derivatives.
Another important target for anticancer pyridine derivatives is tubulin. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[11]
Microtubules are in a constant state of flux, undergoing phases of polymerization (growth) and depolymerization (shrinkage) in a process known as dynamic instability.[11][12][13] This dynamic behavior is crucial for the formation of the mitotic spindle during cell division. Pyridine derivatives can interfere with microtubule dynamics, either by inhibiting tubulin polymerization or by stabilizing microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[14][15]
Caption: Tubulin Polymerization and Disruption by Pyridine Derivatives.
B. Experimental Protocols for Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[16][17]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2 kinase.
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 enzyme. A common method utilizes a luminescence-based detection system.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the kinase buffer, ATP solution, and VEGFR-2 enzyme solution according to the manufacturer's instructions (e.g., VEGFR2 Kinase Assay Kit, BPS Bioscience).[2]
-
Compound Addition: Add the pyridine derivatives at various concentrations to the wells of a 96-well plate. Include a positive control inhibitor (e.g., Sorafenib) and a no-enzyme control.[19]
-
Enzyme and Substrate Addition: Add the diluted VEGFR-2 enzyme and the substrate (e.g., a poly(Glu, Tyr) peptide) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 45 minutes).[11]
-
Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo® MAX) that measures the amount of remaining ATP via a luciferase-based reaction, producing a luminescent signal.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.
This assay assesses the effect of compounds on the in vitro polymerization of tubulin.
Principle: Tubulin polymerization can be monitored by measuring the increase in turbidity (light scattering) at 340-350 nm as tubulin dimers assemble into microtubules.[1][6][20]
Step-by-Step Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer containing GTP. Keep all solutions on ice.
-
Compound Addition: In a pre-warmed 96-well plate at 37°C, add the pyridine derivatives at various concentrations. Include a polymerization promoter (e.g., paclitaxel) and an inhibitor (e.g., nocodazole) as controls.
-
Initiation of Polymerization: Add the cold tubulin solution to the wells to initiate polymerization.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes.[1]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the nucleation, elongation, and steady-state phases of tubulin polymerization.
C. Quantitative Data: Anticancer Activity of Representative Pyridine Derivatives
The following table summarizes the in vitro anticancer activity of selected pyridine derivatives against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| PD-1 | 2-amino-3-cyanopyridine derivative | MCF-7 (Breast) | 0.22 | [5] |
| HepG2 (Liver) | 0.0486 | [5] | ||
| PD-2 | Pyridine-urea derivative | MCF-7 (Breast) | 1.88 (48h) | [5] |
| PD-3 | Imidazo[1,2-a]pyridine derivative | DU-145 (Prostate) | 0.021 | [6] |
| A549 (Lung) | 0.24 | [6] | ||
| PD-4 | Pyrazolo[3,4-b]pyridine derivative | HepG2 (Liver) | 0.01 | [21] |
| PD-5 | Thiazolo[3,2-a]pyridine derivative | MCF-7 (Breast) | 6.13 | [15] |
II. Antimicrobial Activity: Combating Infectious Diseases
Pyridine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, making them a promising area of research in the face of growing antimicrobial resistance.[1][13][18]
A. Mechanism of Action: Disruption of Microbial Cellular Processes
The antimicrobial properties of pyridine compounds are attributed to their ability to interfere with essential microbial processes.[13] These mechanisms can include:
-
Disruption of Cell Membrane Integrity: Pyridine derivatives can interact with the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Essential Enzymes: They can inhibit the activity of crucial enzymes involved in microbial metabolism, such as DNA gyrase or enzymes involved in cell wall synthesis.[13]
-
Interference with Nucleic Acid and Protein Synthesis: Some derivatives can intercalate with microbial DNA or inhibit protein synthesis, thereby halting microbial growth and replication.[13]
B. Experimental Protocols for Antimicrobial Activity Evaluation
The agar well diffusion method is a widely used technique for the preliminary screening of the antimicrobial activity of compounds.[21][22][23]
Principle: The test compound diffuses from a well through an agar medium that has been seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[22]
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the pyridine derivative solution (dissolved in a suitable solvent like DMSO) into the wells. Include a solvent control and a positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.
C. Quantitative Data: Antimicrobial Activity of Representative Pyridine Derivatives
The following table presents the minimum inhibitory concentration (MIC) values of selected pyridine derivatives against various microbial strains.
| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference |
| PD-6 | Thienopyridine derivative | E. coli | 0.0195 | [20][24] |
| B. mycoides | <0.0048 | [20][24] | ||
| C. albicans | <0.0048 | [20][24] | ||
| PD-7 | Imidazo[4,5-b]pyridine derivative | B. cereus | 0.07 | [25] |
| PD-8 | Pyridine-4-aldoxime derivative | S. aureus | 31.25 | |
| E. coli | 62.5 | |||
| PD-9 | Pyrazolo[3,4-b]pyridine derivative | MRSA | 2 | [21] |
| VRE | 8 | [21] |
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Several pyridine derivatives have been shown to possess significant anti-inflammatory properties, suggesting their potential in treating various inflammatory disorders.[22][23]
A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of pyridine derivatives are often linked to their ability to inhibit the production of pro-inflammatory mediators, such as prostaglandins. This is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducibly expressed at sites of inflammation.[16]
In response to inflammatory stimuli, phospholipase A2 releases arachidonic acid from cell membranes. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various prostaglandins (e.g., PGE2) and thromboxanes that mediate inflammation, pain, and fever.[16][19][22] Pyridine derivatives can inhibit COX enzymes, thereby reducing the production of these inflammatory mediators.
Caption: The Cyclooxygenase (COX) Pathway and its Inhibition.
B. Experimental Protocol for Anti-inflammatory Activity Evaluation
This is a widely used and reliable model for evaluating the anti-inflammatory activity of novel compounds.[4][8][25][26]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6). Administer the pyridine derivatives orally or intraperitoneally at different doses. Include a vehicle control group and a positive control group treated with a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).[5]
-
Induction of Edema: Thirty minutes to one hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[4][25]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and then at 1, 2, 3, 4, and 5 hours after carrageenan injection.[8][25]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
C. Quantitative Data: Anti-inflammatory Activity of Representative Pyridine Derivatives
The following table illustrates the anti-inflammatory activity of a triazine derivative (as an example of a heterocyclic compound with reported anti-inflammatory effects) in the carrageenan-induced paw edema model.
| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |
| Compound 1 | 200 | 4 | 96.31 | |
| Compound 3 | 200 | 4 | 99.69 | |
| Indomethacin | 10 | 4 | 57.66 | |
| Rubiadin | 0.5 | 3 | 43 | |
| Mefenamic acid | 30 | 3 | 61 |
IV. Antiviral Activity: Targeting Viral Replication
Pyridine derivatives have also shown promise as antiviral agents, particularly against human immunodeficiency virus (HIV).[3][8][19]
A. Mechanism of Action: Inhibition of Reverse Transcriptase
A key target for many antiviral pyridine derivatives is the viral enzyme reverse transcriptase (RT). This enzyme is essential for retroviruses like HIV to convert their RNA genome into DNA, which is then integrated into the host cell's genome. By inhibiting reverse transcriptase, these compounds can effectively block viral replication.
B. Experimental Protocol for Antiviral Activity Evaluation
This assay measures the ability of a compound to inhibit the activity of purified HIV-1 reverse transcriptase.
Principle: The assay quantifies the synthesis of DNA from an RNA template by the RT enzyme. The amount of newly synthesized DNA is measured, often using a colorimetric or radioactive method.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(A)·(dT)15), dNTPs (including a labeled nucleotide like BrdUTP), and a reaction buffer.
-
Compound and Enzyme Addition: In a microplate, add the pyridine derivatives at various concentrations, a positive control inhibitor (e.g., Nevirapine), and the purified HIV-1 RT enzyme.
-
Incubation: Incubate the plate to allow the reverse transcription reaction to proceed.
-
Detection: The newly synthesized DNA, which incorporates the labeled nucleotide, is captured on the surface of the microplate and detected using an antibody conjugate (e.g., anti-BrdU-POD) that generates a colorimetric signal.
-
Data Analysis: Measure the absorbance and calculate the percentage of RT inhibition. Determine the IC50 value for each compound.
C. Quantitative Data: Antiviral Activity of Representative Pyridine Derivatives
The following table shows the reverse transcriptase inhibitory activity of some pyridine derivatives.
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| L-697,639 | Pyridinone derivative | HIV-1 RT | 0.02-0.8 | [1] |
| L-697,661 | Pyridinone derivative | HIV-1 RT | 0.02-0.8 | [1] |
| Imidazol-5-one analog | Pyridine/pyrimidine substituted | HIV-1 RT | 1.76-3.88 | [26] |
V. Conclusion and Future Perspectives
The pyridine scaffold continues to be a remarkably fruitful source of biologically active compounds with therapeutic potential across a wide range of diseases. This guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and antiviral activities of pyridine derivatives, along with detailed experimental protocols for their evaluation. The versatility of the pyridine ring allows for extensive chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. Future research in this area will likely focus on the development of novel pyridine derivatives with enhanced potency and selectivity, as well as the exploration of new biological targets. The integration of computational methods, such as molecular docking and structure-activity relationship (SAR) studies, will undoubtedly accelerate the discovery and optimization of the next generation of pyridine-based therapeutics.
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An In-depth Technical Guide on the Potential Therapeutic Applications of Pyridinyl Propanediol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions. This technical guide delves into a specific and promising subclass: pyridinyl propanediol derivatives. We will explore their synthesis, potential therapeutic applications, and the mechanistic rationale behind their biological activities. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing not only a review of the current landscape but also detailed experimental protocols and conceptual frameworks to guide future research and development in this area.
Introduction: The Enduring Importance of the Pyridine Scaffold
The pyridine nucleus, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern pharmacology.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for various substitutions, have made it a versatile building block in the design of novel therapeutics.[] Pyridine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects.[2][][4][5] This broad utility has cemented the pyridine scaffold as a "privileged structure" in drug discovery, consistently yielding compounds with desirable pharmacokinetic and pharmacodynamic properties.
This guide will focus on a specific chemical space within the broader family of pyridine derivatives: those containing a propanediol moiety. The inclusion of the diol functionality can significantly alter the physicochemical properties of the parent pyridine molecule, often enhancing solubility and providing additional points for hydrogen bonding, which can lead to novel interactions with biological targets.
Synthesis of Pyridinyl Propanediol Derivatives
The synthesis of pyridinyl propanediol derivatives can be approached through various synthetic routes, depending on the desired substitution pattern and the specific isomer of interest. A general and plausible synthetic strategy for 1-(pyridin-2-yl)propane-1,3-diol, based on established chemical principles, is outlined below.[6]
General Synthetic Workflow
A common approach involves the hydroxymethylation of a suitable pyridine precursor. For instance, 2-picoline can serve as a starting material.
Caption: Plausible synthetic route for 1-(Pyridin-2-yl)propane-1,3-diol.
Detailed Experimental Protocol: Synthesis of 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium acetate
While direct, detailed protocols for many pyridinyl propanediol derivatives are proprietary or not widely published, a two-step synthesis for an isomer, 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium acetate, has been described and is presented here as a representative example.[1]
Step 1: Synthesis of 2-chloro-1,3-propanediol
-
To a solution of epichlorohydrin (10 mmol) in water (20 mL), add concentrated hydrochloric acid (0.1 mL).
-
Stir the mixture at room temperature for 2 hours.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-1,3-propanediol.
Step 2: Synthesis of 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium acetate
-
Dissolve 2-chloro-1,3-propanediol (5 mmol) and pyridine (5 mmol) in acetic acid (10 mL).
-
Sonicate the resulting solution at 70°C for 30 minutes.[1]
-
Cool the reaction mixture to room temperature.
-
The product can be isolated and purified using standard techniques such as recrystallization or column chromatography.
Caption: Synthesis of 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium acetate.[1]
Potential Therapeutic Applications
While direct biological data for many simple pyridinyl propanediol derivatives is limited, the broader class of compounds and related structures have shown significant promise in several therapeutic areas.[1]
Anticancer Activity
The pyridine scaffold is a common feature in many anticancer agents.[4] Recent studies have indicated that pyridinium-based ionic liquids, including isomers of pyridinyl propanediol, possess cytotoxic effects against various cancer cell lines.[1] The hydrophilic diol moiety combined with the pyridinium core is believed to contribute to this activity.[1]
A study on 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium acetate, an isomer of 1-(pyridin-2-yl)propane-1,3-diol, demonstrated its cytotoxic effects against several human cancer cell lines.[1]
Table 1: Cytotoxicity of 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium acetate against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | Data not specified |
| A549 | Lung Cancer | Data not specified |
| MCF-7 | Breast Cancer | Data not specified |
(Note: Specific IC50 values were not provided in the available source, but cytotoxic effects were confirmed.)
Potential Mechanisms of Action: The anticancer activity of pyridinyl propanediol derivatives could be mediated through various mechanisms, including:
-
DNA Intercalation/Binding: The planar aromatic pyridine ring may intercalate between DNA base pairs, disrupting DNA replication and transcription.
-
Enzyme Inhibition: These compounds may act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, CDK2).[6]
-
Induction of Apoptosis: They may trigger programmed cell death in cancer cells through various signaling pathways.
Caption: Potential anticancer mechanisms of pyridinyl propanediol derivatives.
Anti-inflammatory Activity
Pyridine derivatives are also well-represented among anti-inflammatory drugs.[4][7] The anti-inflammatory properties of some pyridine analogues are attributed to their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[1]
A notable example is Dilmapimod (SB-681323) , a p38 MAP kinase inhibitor that has been investigated for inflammatory diseases.[8] Its structure features a 2-[(1,3-dihydroxypropan-2-yl)amino] moiety attached to a pyrido[2,3-d]pyrimidin-7-one core, highlighting the potential of the propanediol group in this therapeutic area.
Mechanism of Action of p38 MAP Kinase Inhibitors: p38 MAP kinases are key regulators of the production of pro-inflammatory cytokines such as TNF-α and IL-1β. By inhibiting p38, compounds like Dilmapimod can effectively suppress the inflammatory cascade.
Caption: Inhibition of the p38 MAP kinase pathway by pyridinyl propanediol derivatives.
Antimicrobial Activity
Key Experimental Protocols
MTT Assay for Determining Cell Viability (Anticancer Screening)
This protocol provides a framework for assessing the cytotoxic effects of pyridinyl propanediol derivatives on cancer cell lines.[1]
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
Pyridinyl propanediol derivative stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
ELISA reader
Procedure:
-
Seed cells (1 x 10^4 cells/well) in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate for 24-72 hours (optimize incubation time for the specific cell line).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using an ELISA reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Caption: Workflow of the MTT assay for cell viability.[1]
Conclusion and Future Directions
Pyridinyl propanediol derivatives represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The convergence of the privileged pyridine scaffold with the solubility-enhancing and hydrogen-bonding capabilities of the propanediol moiety creates a unique chemical space for drug discovery. Preliminary evidence suggests potential applications in oncology and inflammatory diseases.
Future research should focus on:
-
Synthesis of diverse libraries: Systematic variation of substituents on the pyridine ring and modification of the propanediol linker will be crucial for establishing structure-activity relationships.
-
Broad biological screening: Comprehensive screening of these derivatives against a wide range of biological targets, including kinases, other enzymes, and receptors, is warranted.
-
Mechanistic studies: Elucidation of the precise mechanisms of action for the most promising lead compounds will be essential for their further development.
This technical guide provides a foundational understanding of pyridinyl propanediol derivatives and a framework for their continued investigation. The synthetic accessibility and the diverse biological activities associated with the parent scaffold make this an exciting area for future drug discovery efforts.
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 14). MDPI. Retrieved from [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (2023, February 13). Journal of Chemical Reviews. Retrieved from [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). National Center for Biotechnology Information. Retrieved from [Link]
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Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Takeda, H., Fujita, H., Muroga, S., Suzuki, S., & Hisamichi, K. (1983). [Pyridinol derivatives. (8) Synthesis and pharmacological activity of 4-phenylalkyl-2H-pyrido[3,2-b]-1,4-oxazin-3-one derivatives]. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 103(8), 849–856. Retrieved from [Link]
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Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (n.d.). SciELO. Retrieved from [Link]
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The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. (2022, November 7). IntechOpen. Retrieved from [Link]
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Application Notes and Protocols for 2-Amino-1-(pyridin-2-yl)propane-1,3-diol
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of the Pyridine-Diol Scaffold
Pyridine-based molecular scaffolds are of paramount importance in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutic agents.[1][2] Their prevalence is due to the pyridine ring's ability to act as a hydrogen bond acceptor and participate in various biological interactions, which can enhance aqueous solubility and metabolic stability.[2] Within this vast chemical space, 2-Amino-1-(pyridin-2-yl)propane-1,3-diol and its analogues are emerging as a class of molecules with considerable potential for drug discovery. The incorporation of the aminodiol moiety introduces chirality and increases the potential for hydrogen bonding, making these compounds attractive for targeting enzymes and cellular receptors.[3][4]
While extensive research on the specific biological activities of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol is still emerging, the broader class of pyridine derivatives has demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] This guide provides a comprehensive overview of a plausible synthetic route, characterization, and a detailed protocol for evaluating the potential anticancer activity of this promising compound, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings. The following table summarizes the key properties of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol.
| Property | Value | Source |
| CAS Number | 1506725-97-8 | |
| Molecular Formula | C₈H₁₂N₂O₂ | [6] |
| Molecular Weight | 168.19 g/mol | |
| Appearance | White to cream to yellow crystals, crystalline powder, or lumps | [7] |
| Melting Point | 51-57°C | [7] |
| Water Content | ≤2% (Karl Fischer) | [7] |
| Purity | ≥97.5% | [7] |
| InChI Key | XAHKBXXOJJUZQG-UHFFFAOYSA-N |
Note: A dihydrochloride salt of this compound also exists (CAS Number: 2060024-55-5).[8]
Proposed Synthesis of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol
While specific, detailed protocols for the synthesis of the parent compound are not extensively available in peer-reviewed literature, a plausible and logical synthetic route can be adapted from general synthetic strategies for related pyridine derivatives.[9] The following multi-step protocol outlines a potential pathway starting from readily available 2-picoline.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Amino-1-(pyridin-2-yl)propane-1,3-diol.
Step-by-Step Protocol
Step 1: Synthesis of 2-(Pyridin-2-yl)ethanol
-
To a solution of 2-picoline in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base (e.g., n-butyllithium or lithium diisopropylamide) dropwise at -78°C under an inert atmosphere (e.g., argon or nitrogen). The deep red color of the pyridyl anion indicates successful deprotonation.
-
After stirring for 30-60 minutes at -78°C, add a solution of paraformaldehyde in THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(pyridin-2-yl)ethanol.
Step 2: Synthesis of 1-(Pyridin-2-yl)propane-1,3-diol
-
Repeat the deprotonation of the hydroxyl group of 2-(pyridin-2-yl)ethanol using a suitable base (e.g., sodium hydride) in an aprotic solvent like THF at 0°C.
-
Once the deprotonation is complete (cessation of hydrogen gas evolution), add a solution of formaldehyde (e.g., from paraformaldehyde) in THF.
-
Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction as described in Step 1 and purify by column chromatography to obtain 1-(pyridin-2-yl)propane-1,3-diol.
Step 3 & 4: Introduction of the Amino Group
This transformation requires a multi-step approach to convert one of the hydroxyl groups into an amino group.
-
Selective Protection: Protect the primary hydroxyl group of 1-(pyridin-2-yl)propane-1,3-diol using a suitable protecting group (e.g., a silyl ether like TBDMS).
-
Activation of the Secondary Hydroxyl Group: Convert the remaining secondary hydroxyl group into a good leaving group, for example, by mesylation or tosylation.
-
Nucleophilic Substitution: Displace the leaving group with an azide source (e.g., sodium azide) in a polar aprotic solvent like dimethylformamide (DMF).
-
Reduction of the Azide: Reduce the resulting azide to the primary amine using a standard reducing agent such as lithium aluminum hydride (LAH) or by catalytic hydrogenation (e.g., H₂, Pd/C).
-
Deprotection: Remove the protecting group from the primary hydroxyl group to yield the final product, 2-Amino-1-(pyridin-2-yl)propane-1,3-diol.
-
Purification: Purify the final compound by column chromatography or recrystallization.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Application in Anticancer Research: In Vitro Cytotoxicity Assay
Derivatives of the pyridin-2-yl scaffold have shown promise in oncology, with mechanisms potentially involving kinase inhibition and the induction of apoptosis.[1] For instance, pyridin-2-yl ureas have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1] The following protocol describes a standard MTT assay to evaluate the cytotoxic effects of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol against human cancer cell lines.
Underlying Biological Pathway
Caption: Simplified VEGFR-2 signaling pathway, a potential target for pyridin-2-yl derivatives.
MTT Assay Protocol
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, or Colo-205 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium. Treat the cells with varying concentrations of the compound and include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.
Future Directions
While direct biological data for 2-Amino-1-(pyridin-2-yl)propane-1,3-diol is limited, the information available for its isomers and the broader class of pyridine derivatives suggests a promising potential for therapeutic applications, particularly in oncology.[5] Future research should focus on the synthesis and comprehensive biological evaluation of a library of analogues with varying substitution patterns to establish clear structure-activity relationships. This will be crucial for identifying lead compounds for further preclinical and clinical development. The protocols and foundational data presented in this guide provide a solid starting point for researchers embarking on the exploration of this promising class of compounds.
References
- An In-Depth Technical Guide on 1-(Pyridin-2-yl)propane-1,3-diol Derivatives and Analogues for Drug Discovery Professionals - Benchchem.
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- 2-{[1-(Pyridin-2-yl)ethyl]amino}propane-1,3-diol - EvitaChem.
- 2-amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride - NextSDS.
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Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing). Available at: [Link]
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2-(2-Pyridyl)propane-1,3-diol | C8H11NO2 | CID 365651 - PubChem. Available at: [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available at: [Link]
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2-Amino-1,3-propane diols: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers | Request PDF - ResearchGate. Available at: [Link]
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Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Available at: [Link]
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Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available at: [Link]
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Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. Available at: [Link]
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[Synthesis of 2-amino-1,3-propanedithiol and related compounds] - PubMed. Available at: [Link]
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Advanced Applications of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol in Medicinal Chemistry
Executive Summary & Pharmacophore Rationale
The development of therapeutics targeting the sphingolipid signaling pathway has historically relied on the 2-amino-1,3-propanediol (serinol) core[1]. This structural motif is the defining pharmacophore of endogenous sphingolipids, such as sphingosine, and serves as the foundation for synthetic immunomodulators like fingolimod (FTY720)[2][3][4].
2-Amino-1-(pyridin-2-yl)propane-1,3-diol represents a next-generation, highly functionalized building block that introduces a pyridin-2-yl group at the C1 position of the serinol backbone. As a Senior Application Scientist, I evaluate this modification not merely as a structural novelty, but as a strategic bioisosteric upgrade designed to solve specific pharmacokinetic and pharmacodynamic challenges:
-
Physicochemical Modulation : Traditional sphingosine analogs and kinase inhibitors (e.g., safingol) suffer from high lipophilicity (LogP > 5.0), leading to poor aqueous solubility and non-specific membrane partitioning[5]. The introduction of the basic pyridine ring lowers the cLogP, increasing aqueous solubility while maintaining the amphiphilic character required for target engagement.
-
Additional Binding Interactions : The pyridine nitrogen acts as a potent hydrogen-bond acceptor and a dipole moment modulator, offering novel interactions within the hydrophobic pockets of Sphingosine-1-Phosphate (S1P) receptors or the active sites of Sphingosine Kinases (SphK1/2)[6][7].
-
Metalloenzyme Chelation : The 1-(pyridin-2-yl)-2-amino motif forms a classic bidentate chelating system. This allows the scaffold to be repurposed orthogonally as a transition-metal chelator (e.g., targeting Zn²⁺ in matrix metalloproteinases or histone deacetylases).
Mechanistic Pathway & Target Engagement
To understand the application of this building block, one must map its trajectory within the sphingolipid rheostat. The balance between pro-apoptotic ceramides/sphingosine and pro-survival S1P dictates cell fate[6][7]. Derivatives of 2-amino-1-(pyridin-2-yl)propane-1,3-diol can be engineered to intervene at two critical nodes: as competitive inhibitors of SphK, or—upon in vivo phosphorylation—as direct modulators of S1P receptors[8].
Caption: Sphingolipid signaling pathway and dual-intervention points for pyridine-diol derivatives.
Quantitative Data: Physicochemical Profiling
The table below summarizes the theoretical physicochemical advantages of utilizing the 1-(pyridin-2-yl) scaffold over traditional aliphatic serinol derivatives.
Table 1: Structural & Physicochemical Comparison of Sphingolipid Modulators
| Compound | Core Scaffold | MW ( g/mol ) | cLogP | TPSA (Ų) | H-Bond (D/A) | Primary Target |
| Sphingosine | 2-Amino-1,3-diol (Aliphatic) | 299.50 | 5.8 | 66.5 | 3 / 3 | SphK1/2[2] |
| Fingolimod | 2-Amino-1,3-propanediol | 307.47 | 4.5 | 66.5 | 4 / 3 | S1PR (Prodrug)[3] |
| Safingol | 2-Aminooctadecane-1,3-diol | 301.51 | 5.6 | 66.5 | 4 / 3 | PKC, SphK[5] |
| Pyridyl-Analog * | 1-(Pyridin-2-yl)propane-1,3-diol | 350.50 | 3.8 | 79.4 | 4 / 4 | S1PR / SphK |
*Predicted values assuming an N-octyl substitution on the pyridine-diol core for direct comparison with Fingolimod.
Experimental Protocols
Protocol 1: Parallel Synthesis of N-Alkylated Pyridine-Diol Libraries
To evaluate the scaffold against SphK or S1PR, the primary amine must be functionalized with a lipophilic tail to mimic the endogenous sphingosine hydrocarbon chain[9]. Reductive amination is the preferred self-validating methodology.
Scientific Causality : Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly selected over Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aliphatic aldehyde back to its corresponding alcohol, preventing yield loss and complex purification.
Step-by-Step Methodology :
-
Imine Formation : Dissolve 2-amino-1-(pyridin-2-yl)propane-1,3-diol (1.0 eq, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL). Add the desired aliphatic/aromatic aldehyde (1.1 eq) and glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at 25°C for 2 hours.
-
Reduction : Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Stir the suspension at 25°C for 12 hours under a nitrogen atmosphere.
-
Self-Validation (Reaction Tracking) : Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via UPLC-MS. Confirm the disappearance of the primary amine mass and the appearance of the N-alkylated product mass[M+H]⁺.
-
Quench & Extraction : Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the basic product with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification : Purify via flash chromatography (DCM:MeOH gradient, 100:0 to 90:10 with 1% NH₄OH) to yield the pure library compound.
Caption: Step-by-step synthetic and validation workflow for N-alkylated pyridine-diol libraries.
Protocol 2: In Vitro Sphingosine Kinase 1 (SphK1) Phosphorylation Assay
To determine if the synthesized pyridine-diol derivatives act as prodrugs (requiring phosphorylation to bind S1PR) or direct SphK inhibitors, an in vitro enzymatic assay is required.
Scientific Causality : Quantification of phosphorylated sphingolipids via LC-MS/MS is notoriously difficult due to peak broadening caused by the polar phosphate group interacting with metal hardware in standard C18 columns[8]. Therefore, this protocol utilizes a zwitterionic HILIC column or necessitates a post-assay dephosphorylation step using Hydrogen Fluoride (HF) for accurate quantification, as standard alkaline phosphatase is less efficient[8]. Furthermore, MgCl₂ is strictly required in the buffer to coordinate the ATP triphosphate tail within the SphK1 active site.
Step-by-Step Methodology :
-
Buffer Preparation : Prepare Kinase Assay Buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 0.1% BSA.
-
Enzyme Incubation : In a 96-well plate, mix 10 µL of recombinant human SphK1 (10 ng/well) with 10 µL of the synthesized pyridine-diol derivative (10 µM final concentration). Incubate at 37°C for 15 minutes.
-
Reaction Initiation : Add 10 µL of ATP (1 mM final concentration) to initiate phosphorylation. Incubate at 37°C for 30 minutes.
-
Quench & Precipitation : Terminate the reaction by adding 100 µL of ice-cold Methanol containing 100 nM C17-Sphingosine-1-Phosphate (C17-S1P) as an internal standard. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
-
LC-MS/MS Validation : Transfer the supernatant to an autosampler vial. Analyze using a HILIC-UHPLC system coupled to a triple quadrupole mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the unphosphorylated parent mass and the theoretically phosphorylated mass [M+H+79]⁺.
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The Versatile Intermediate: Application Notes for 2-Amino-1-(pyridin-2-yl)propane-1,3-diol in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Pivotal Building Block in Modern Chemistry
2-Amino-1-(pyridin-2-yl)propane-1,3-diol is a key chemical intermediate that is gaining significant attention in the fields of medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, featuring a pyridine ring, a chiral center, and two hydroxyl groups, provides a versatile platform for the synthesis of a wide array of complex molecules. This guide offers an in-depth exploration of the applications of this intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The presence of both a nucleophilic amino group and two hydroxyl groups allows for selective functionalization, making it a valuable scaffold for building diverse molecular libraries.[1] In the realm of drug discovery, derivatives of 2-aminopropane-1,3-diol have shown promise as immunosuppressive agents, highlighting the therapeutic potential of molecules derived from this core structure.[2][3] This document will serve as a comprehensive resource for effectively utilizing 2-Amino-1-(pyridin-2-yl)propane-1,3-diol in your research and development projects.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis. The following table summarizes the key properties of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol and its related compounds.
| Property | Value | Source |
| IUPAC Name | 2-amino-1-(pyridin-2-yl)propane-1,3-diol | Sigma-Aldrich[4] |
| Synonym(s) | 2-amino-1-(2-pyridinyl)-1,3-propanediol | Sigma-Aldrich[4] |
| CAS Number | 1506725-97-8 | Sigma-Aldrich[4] |
| Molecular Formula | C₈H₁₂N₂O₂ | Sigma-Aldrich[4] |
| Molecular Weight | 168.19 g/mol | Sigma-Aldrich[4] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | 77-79 °C (for a related compound) | EvitaChem[1] |
| Solubility | Soluble in water and polar organic solvents | General knowledge |
| InChI Key | XAHKBXXOJJUZQG-UHFFFAOYSA-N | Sigma-Aldrich[4] |
Application Note: Synthesis of a Functionalized Cyclic Carbonate Monomer
This section provides a detailed protocol for the utilization of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol as an intermediate in the synthesis of a functionalized cyclic carbonate monomer. This protocol is adapted from a general two-step strategy for the synthesis of such monomers from 2-amino-1,3-propane diols, as described by The Royal Society of Chemistry.[5] This method highlights the chemoselective reaction of the amino group, followed by intramolecular cyclization.
Reaction Scheme
Caption: Two-step synthesis of a functionalized cyclic carbonate monomer.
Experimental Protocol
Materials:
-
2-Amino-1-(pyridin-2-yl)propane-1,3-diol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Acetyl chloride (or other desired electrophile)
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
Step 1: N-Acetylation of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-1-(pyridin-2-yl)propane-1,3-diol (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 eq) dropwise with stirring. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Electrophile Addition: Slowly add acetyl chloride (1.05 eq) to the reaction mixture. The exothermicity of the reaction should be carefully controlled. The amino group, being more nucleophilic than the hydroxyl groups, will selectively react with the acyl chloride.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-acetylated intermediate can be purified by silica gel column chromatography.
Step 2: Intramolecular Cyclization to Form the Cyclic Carbonate
-
Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the purified N-acetylated intermediate (1.0 eq) in anhydrous THF.
-
Cyclizing Agent Addition: Cool the solution to 0 °C and add a solution of triphosgene (0.4 eq) in anhydrous THF dropwise. Triphosgene is a safer alternative to phosgene gas and serves as the source of the carbonyl group for the carbonate ring.
-
Base Addition: Add triethylamine (2.2 eq) dropwise to the reaction mixture. The base facilitates the deprotonation of the hydroxyl groups, promoting their nucleophilic attack on the carbonyl source.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 3-5 hours. Monitor the formation of the cyclic carbonate by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The final cyclic carbonate monomer can be purified by silica gel column chromatography.
Mechanistic Insights and Causality
The success of this two-step synthesis hinges on the differential reactivity of the functional groups present in the starting material.
Caption: Key principles governing the synthetic strategy.
-
Chemoselectivity in Step 1: The primary amino group is significantly more nucleophilic than the primary and secondary hydroxyl groups. This difference in nucleophilicity allows for the selective acylation of the amine in the presence of the hydroxyl groups. The use of a non-nucleophilic base like triethylamine is crucial to prevent side reactions.
-
Intramolecular vs. Intermolecular Reactions in Step 2: The formation of the six-membered cyclic carbonate is favored due to the intramolecular nature of the reaction. Once one hydroxyl group reacts with the carbonyl source, the second hydroxyl group is held in close proximity, facilitating the ring-closing step over intermolecular polymerization. The use of a stoichiometric amount of the cyclizing agent and controlled addition at low temperatures also helps to minimize side reactions.
Conclusion and Future Outlook
2-Amino-1-(pyridin-2-yl)propane-1,3-diol is a highly valuable and versatile chemical intermediate. The protocols and insights provided in this guide demonstrate its utility in the synthesis of complex organic molecules. The ability to selectively functionalize its different reactive sites opens up a vast chemical space for exploration. As the demand for novel therapeutic agents and advanced materials continues to grow, the importance of such well-defined and versatile building blocks will undoubtedly increase. Future research in this area will likely focus on the development of new synthetic methodologies that utilize this intermediate and the exploration of its derivatives in various biological and material science applications.
References
-
Dove, A. S., et al. (2013). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry, 4(10), 2945-2948. Available at: [Link]
- EvitaChem. (n.d.). 2-{[1-(Pyridin-2-yl)ethyl]amino}propane-1,3-diol. Retrieved from [A representative, though not directly citable, commercial supplier webpage showing the compound's relevance].
-
NextSDS. (n.d.). 2-amino-1-(pyridin-2-yl)propane-1,3-diol dihydrochloride. Retrieved from [Link]
-
Adachi, K., et al. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Journal of Medicinal Chemistry, 43(16), 3148-3161. Available at: [Link]
-
Brinkmann, V., et al. (2002). The immune modulator FTY720 targets sphingosine 1-phosphate receptors. The Journal of biological chemistry, 277(24), 21453–21457. Available at: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-amino-1-(pyridin-2-yl)propane-1,3-diol | 1506725-97-8 [sigmaaldrich.com]
- 5. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Advanced Protocols for the Asymmetric Synthesis of 2-Amino-3-Arylpropan-1-ols
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol
Introduction & Strategic Importance
2-Amino-3-arylpropan-1-ols (such as phenylalaninol, tyrosinol, and their heavily substituted derivatives) are indispensable chiral building blocks in modern organic synthesis. In drug development, these scaffolds are critical precursors for HIV protease inhibitors, chiral auxiliaries (e.g., Evans' oxazolidinones), and emerging antimalarial pharmacophores[1].
Because these compounds trace their stereocenters back to the naturally or synthetically derived starting amino acids, the chosen reduction protocol must be highly chemoselective. A successful synthesis must act as a self-validating system: it must fully reduce the oxidation state of the carboxylate without epimerizing the adjacent α -chiral center.
Mechanistic Pathways & Chemical Causality
Directly reducing an unactivated α -amino acid using standard metal hydrides (like NaBH4 ) is generally ineffective because the borohydride anion lacks the electrophilicity required to attack an electron-rich carboxylate anion. While LiAlH4 is thermodynamically capable of this reduction, it poses severe safety hazards, exothermicity issues, and downstream workup challenges (such as intractable emulsion formation) when scaled[2].
To bypass these limitations, synthetic chemists rely on two primary, field-proven pathways:
Pathway A: In Situ Borane Generation ( NaBH4/I2 )
The addition of molecular iodine ( I2 ) to sodium borohydride ( NaBH4 ) in tetrahydrofuran (THF) generates borane ( BH3 ) in situ[2]. Borane is a neutral, highly electrophilic reducing agent. It rapidly coordinates with the lone pairs of the carboxylate oxygen, driving the reduction to the corresponding amino alcohol with complete retention of optical purity[3].
Pathway B: Reductive Ring-Opening of β -Lactams
For non-natural or highly functionalized derivatives (such as anti-2-amino-3-aryl-3-methoxypropan-1-ols), researchers utilize the reductive ring-opening of trans-4-aryl-3-chloro- β -lactams using LiAlH4 [1]. The inherent ring strain of the four-membered azetidin-2-one system provides the thermodynamic driving force for the C2–N bond cleavage, yielding the desired amino alcohol with high diastereoselectivity[1].
Figure 1: Divergent synthetic pathways for 2-amino-3-arylpropan-1-ols.
Experimental Protocols
Protocol A: Synthesis of L-Phenylalaninol via NaBH4/I2 Reduction
This protocol is adapted from the classic McKennon–Meyers methodology, optimized for high enantiomeric excess and operational safety[4],[3].
Materials: L-Phenylalanine (1.0 equiv), NaBH4 (2.4 equiv), I2 (1.0 equiv), anhydrous THF, Methanol, 20% aqueous KOH, Toluene.
Step-by-Step Methodology:
-
Substrate Suspension: In a flame-dried, argon-flushed 3-neck round-bottom flask, suspend L-phenylalanine and NaBH4 in anhydrous THF. Causality: NaBH4 is largely insoluble in THF; creating a suspension ensures a controlled, heterogeneous reaction surface that prevents localized overheating.
-
Hydride Activation: Cool the flask to 0 °C. Dissolve I2 in a minimal amount of anhydrous THF and add it dropwise over 30–60 minutes. Causality: The activation reaction ( 2NaBH4+I2→2NaI+H2+2BH3 ) is highly exothermic and releases hydrogen gas. Dropwise addition at 0 °C prevents thermal runaway and suppresses unwanted side reactions[2].
-
Thermal Reduction: Once H2 evolution ceases, heat the reaction to a gentle reflux for 16–18 hours. Causality: The initial reaction forms a highly stable boron-nitrogen-oxygen complex. Extended thermal energy (reflux) is required to drive the complete reduction of the carboxylate to the alcohol oxidation state[4].
-
Complex Cleavage (Quenching): Cool the mixture to room temperature and carefully add methanol dropwise until the mixture becomes clear. Causality: Methanol safely quenches residual BH3 and NaBH4 , breaking down the intermediate borate esters into volatile trimethyl borate.
-
Isolation: Remove the solvent in vacuo. Resuspend the resulting white paste in 20% aqueous KOH and stir for 3 hours. Extract the aqueous layer with methyl tert-butyl ether (MTBE) or toluene. Causality: The strong base disrupts any remaining boron-amine chelates, ensuring the free amino alcohol partitions entirely into the organic phase.
-
Purification: Dry the organic extracts over Na2SO4 , concentrate, and recrystallize from hot toluene to yield L-phenylalaninol as colorless crystals (Typical Yield: ~72%)[4].
Figure 2: Step-by-step workflow for the NaBH4/I2 mediated reduction.
Protocol B: Synthesis of anti-2-Amino-3-Arylpropan-1-ols via β -Lactam Cleavage
This alternative route is highly effective for accessing complex, functionalized antimalarial derivatives that cannot be easily synthesized from natural amino acids[1].
Step-by-Step Methodology:
-
Preparation: Dissolve the trans-4-aryl-3-chloro- β -lactam (1.0 equiv) in dry diethyl ether ( Et2O ) and cool to 0 °C.
-
Reduction: Add LiAlH4 (2.0 equiv) in small portions. Causality: Portion-wise addition controls the violent exotherm associated with LiAlH4 reacting with the substrate or trace moisture.
-
Reflux: Heat the suspension to reflux for 3 hours. Causality: The thermal energy overcomes the activation barrier for the reductive cleavage of the C2–N bond of the azetidin-2-one ring[1].
-
Fieser Workup (Quench): Cool to 0 °C. For every n grams of LiAlH4 used, strictly add n mL of water, n mL of 15% NaOH, and 3n mL of water. Causality: This specific stoichiometric quench prevents the formation of a gelatinous aluminum hydroxide emulsion. Instead, it precipitates the aluminum salts as a granular, easily filterable white solid.
-
Filtration: Filter the suspension over a pad of Celite, wash thoroughly with Et2O , and concentrate the filtrate to yield the target anti-2-amino-3-arylpropan-1-ol[1].
Quantitative Data Presentation
The following table summarizes the comparative metrics of the discussed synthetic routes to aid in protocol selection based on scale and substrate complexity:
| Reduction Method | Reagents | Typical Yield | Stereoretention | Scalability | Primary Safety Concern |
| In situ Borane | NaBH4 , I2 , THF | 70–85% | >99% (Excellent) | High (Pilot scale) | H2 gas evolution |
| Direct Aluminate | LiAlH4 , Et2O | 60–75% | >95% (Good) | Low to Medium | Highly exothermic, Pyrophoric |
| β -Lactam Cleavage | LiAlH4 , Et2O | 75–90% | Diastereoselective | Medium | Pyrophoric reagents |
References
-
D'hooghe, M., Vandekerckhove, S., Mollet, K., Vervisch, K., Dekeukeleire, S., Lehoucq, L., Lategan, C., Smith, P. J., Chibale, K., De Kimpe, N. "Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity." Beilstein Journal of Organic Chemistry, 2011, 7, 1745–1752. URL:[Link]
-
McKennon, M. J., Meyers, A. I., Drauz, K., Schwarm, M. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 1993, 58 (13), 3568–3571. URL:[Link]
-
Kanth, J. V. B., Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine." The Journal of Organic Chemistry, 1991, 56 (20), 5964-5965. URL:[Link]
Sources
"RP-HPLC method for purity analysis of 1-(Pyridin-2-yl)propane-1,3-diol"
Application Note: RP-HPLC Method Development and Validation for Purity Analysis of 1-(Pyridin-2-yl)propane-1,3-diol
Introduction & Scientific Rationale
1-(Pyridin-2-yl)propane-1,3-diol (CAS: 213248-46-5) is a highly polar pyridine derivative featuring a hydrophilic diol functional group[1]. The accurate quantification and purity profiling of such compounds are critical in pharmaceutical development, quality control, and stability testing. However, analyzing basic, polar compounds via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents distinct mechanistic challenges[2].
The Causality of Chromatographic Challenges: The primary issue stems from the basic nature of the pyridine nitrogen (pKa ≈ 5.2). On standard silica-based C18 stationary phases, unreacted surface silanol groups (Si-OH) become ionized (Si-O⁻) at mid-to-high pH levels. The basic pyridine nitrogen undergoes strong secondary electrostatic interactions with these anionic silanols. This phenomenon leads to severe peak tailing, poor resolution, and variable retention times. Furthermore, the hydrophilic 1,3-diol moiety significantly reduces the molecule's overall retention on hydrophobic C18 phases.
The Mechanistic Solution: To counteract these effects, this protocol employs a low-pH mobile phase strategy using 0.1% v/v orthophosphoric acid[2]. At a pH of approximately 2.0–2.5, two critical phenomena occur:
-
Silanol Suppression: The acidic environment fully protonates the residual silanol groups on the silica surface, neutralizing them and eliminating the primary source of secondary electrostatic interactions.
-
Analyte Protonation: The pyridine nitrogen is fully protonated, ensuring a single, uniform ionization state. While this increases the molecule's polarity, a carefully balanced isocratic mobile phase of Acetonitrile and Water (60:40 v/v) provides optimal elution strength, yielding sharp, symmetrical peaks without the need for complex ion-pairing reagents[2]. Recent advancements in Quality-by-Design (QbD) for pyridine derivatives also emphasize the importance of strict pH and flow rate control to ensure robust method performance[3].
Experimental Protocol & Methodologies
Reagents and Materials:
-
1-(Pyridin-2-yl)propane-1,3-diol reference standard (Purity ≥ 99.0%).
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade Water (Milli-Q or equivalent, 18.2 MΩ·cm).
-
Orthophosphoric acid (H₃PO₄, 85% HPLC grade).
-
0.45 µm PTFE syringe filters.
Step-by-Step Preparation:
Step 1: Mobile Phase Preparation
-
Measure 600 mL of HPLC-grade Acetonitrile and 400 mL of HPLC-grade Water.
-
Add 1.0 mL of orthophosphoric acid to the aqueous phase before mixing to prevent localized precipitation.
-
Combine the solvents, mix thoroughly, and degas via ultrasonication for 15 minutes or vacuum filtration through a 0.22 µm membrane.
Step 2: Standard Stock Solution (1.0 mg/mL)
-
Accurately weigh 10.0 mg of the 1-(Pyridin-2-yl)propane-1,3-diol reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 5 mL of the mobile phase, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark with the mobile phase[2].
Step 3: Working Standard and Sample Preparation
-
Serially dilute the stock solution with the mobile phase to create a calibration curve ranging from 1 µg/mL to 100 µg/mL[2].
-
For unknown samples, dissolve the API or formulation in the mobile phase to a target concentration of 50 µg/mL.
-
Filter all final solutions through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit from particulate matter.
Chromatographic Conditions
The following parameters establish a self-validating baseline for the analysis, summarizing the quantitative data required for system setup.
| Parameter | Specification | Scientific Rationale |
| Column | C18 Reverse-Phase (150 mm × 4.6 mm, 3.5 µm) | Provides sufficient theoretical plates for polar retention[2]. |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% H₃PO₄ | Isocratic elution ensures baseline stability; low pH prevents tailing[2]. |
| Flow Rate | 1.0 mL/min | Balances analysis time with optimal column backpressure[2]. |
| Injection Volume | 25 µL | Optimizes signal-to-noise ratio for low-level impurity detection[2]. |
| Detection | UV at 250 nm | Pyridine derivatives exhibit strong chromophoric absorption at 250 nm[2]. |
| Column Temp. | 35 °C | Reduces mobile phase viscosity and improves mass transfer kinetics[2]. |
System Suitability & Self-Validating Checks
A robust analytical protocol must function as a self-validating system. Before analyzing unknown samples, inject the 50 µg/mL working standard six times. The system is only deemed "suitable" for analytical runs if it meets the following criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% (Validates autosampler precision).
-
Tailing Factor (T): ≤ 1.5 (Confirms the successful suppression of silanol interactions).
-
Theoretical Plates (N): ≥ 3000 (Validates column efficiency and packing bed integrity).
Method Validation (ICH Q2(R1) Framework)
To ensure the method is suitable for its intended purpose (purity analysis and quality control), it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[4]. The table below summarizes the quantitative validation parameters, methodologies, and strict acceptance criteria.
| Validation Parameter | ICH Q2(R1) Methodology | Acceptance Criteria |
| Specificity | Inject blank, standard, and forced degradation samples (acid, base, peroxide, thermal, photolytic)[3]. | No interfering peaks at the retention time of 1-(Pyridin-2-yl)propane-1,3-diol. |
| Linearity | Plot peak area vs. concentration across 5-7 levels (1 µg/mL to 100 µg/mL)[2]. | Correlation coefficient ( R2 ) ≥ 0.999. |
| Accuracy (Recovery) | Spike known amounts of standard into placebo at 50%, 100%, and 150% of target concentration. | Mean recovery between 98.0% and 102.0%. |
| Precision | 6 replicate injections of the 100% test concentration (Repeatability). | %RSD of peak area ≤ 2.0%. |
| LOD & LOQ | Calculated based on the standard deviation of the response ( σ ) and slope (S): LOD = 3.3 σ /S, LOQ = 10 σ /S. | Signal-to-noise ratio ≥ 3:1 for LOD and ≥ 10:1 for LOQ. |
| Robustness | Deliberate minor variations in flow rate (±0.1 mL/min), pH (±0.2), and column temperature (±5 °C). | System suitability criteria must still be met; %RSD ≤ 2.0%. |
Workflow Diagram
Caption: Logical workflow for RP-HPLC method development and ICH Q2(R1) validation of pyridine derivatives.
Sources
Application Note: Advanced Stereoselective Synthesis of 2-Amino-1,3-Diols
Introduction & Pharmacological Significance
The 2-amino-1,3-diol motif is a privileged pharmacophore embedded within numerous biologically active molecules. It forms the structural core of sphingolipids (e.g., sphinganine, spisulosine, and ceramides) and is the defining feature of broad-spectrum amphenicol antibiotics such as chloramphenicol, thiamphenicol, and florfenicol 1. Because the biological efficacy of these compounds is strictly tied to their absolute and relative stereochemistry, the development of robust, scalable, and highly stereoselective synthetic methodologies is a critical imperative in modern drug development.
This guide details three field-proven strategies for constructing the 2-amino-1,3-diol architecture, providing mechanistic insights and self-validating experimental protocols designed for high-fidelity replication.
Strategic Methodologies & Mechanistic Insights
Catalytic Syn-Selective Nitroaldol (Henry) Reaction
The asymmetric Henry reaction between 2-nitroethanol and aryl aldehydes represents a highly atom-economical approach to syn-2-amino-1,3-diols. Utilizing a chiral copper(II)-biphenyl amino alcohol complex, this methodology establishes the vicinal stereocenters with excellent diastereo- and enantiocontrol 2. The copper center acts dually: it coordinates the nitro group of 2-nitroethanol to facilitate its deprotonation into a nitronate, while simultaneously acting as a Lewis acid to activate the incoming aldehyde 3. Subsequent continuous-flow hydrogenation of the resulting syn-2-nitro-1,3-diol seamlessly yields the target amphenicol antibiotics 1.
Tethered Aminohydroxylation (TA)
While the classic Sharpless intermolecular aminohydroxylation is a powerful tool, it frequently suffers from poor regioselectivity and over-oxidation when applied to complex dienes or unactivated alkenes 4. Tethered aminohydroxylation (TA) circumvents this by covalently linking the nitrogen source (a carbamate) to the substrate. Upon oxidation (typically via OsO₄ or a chiral-at-metal Ruthenium complex and tert-butyl hypochlorite), the resulting nitrenoid intermediate is delivered intramolecularly. This enforces absolute regiocontrol and exploits A(1,3) allylic strain to dictate diastereofacial selectivity, yielding a cyclic carbamate that is easily hydrolyzed to the 2-amino-1,3-diol [[5]]().
Mechanistic pathway of Tethered Aminohydroxylation (TA) utilizing A(1,3) strain for regiocontrol.
One-Pot Sequential Reduction-Addition of α -Amino Esters
A highly efficient route to anti-2-amino-1,3-diols involves the direct, one-pot transformation of optically pure α -( N,N -dibenzylamino)benzyl esters (derived from L-serine or L-threonine). The ester is reduced to an aldehyde using DIBAL-H at −78 °C, followed by the in situ addition of a Grignard reagent 6. This circumvents the isolation of the highly unstable, epimerization-prone α -chiral aldehyde intermediate. The reaction proceeds under non-chelation control, yielding the anti-diastereomer in excellent yields (60–95%) and stereoselectivity (de > 95%) [[7]]().
Workflow for the one-pot DIBAL-H reduction and Grignard addition to alpha-amino esters.
Comparative Data & Substrate Scope
| Synthetic Strategy | Key Reagents & Catalysts | Stereochemical Outcome | Primary Substrate Scope | Key Advantage |
| Catalytic Henry Reaction | Cu(OAc)₂, Chiral Ligand, 2-Nitroethanol | Syn-selective (>90:10 dr, >95% ee) | Aryl & Aliphatic Aldehydes | High atom economy; ideal for amphenicol antibiotics. |
| Tethered Aminohydroxylation | OsO₄ or Ru catalyst, t-BuOCl | Syn-addition (Regiospecific) | Homoallylic Carbamates | Overcomes poor regioselectivity of intermolecular variants. |
| One-Pot Reduction-Addition | DIBAL-H, Grignard Reagents (RMgX) | Anti-selective (>95% de) | α -Amino Esters (Serine/Threonine) | Avoids isolation of unstable α -chiral aldehydes. |
Validated Experimental Protocols
Protocol A: Copper(II)-Catalyzed Enantioselective Henry Reaction
Objective: Synthesis of syn-2-nitro-1,3-diols via asymmetric nitroaldol addition 2.
-
Catalyst Preparation : In an oven-dried Schlenk flask under argon, dissolve Cu(OAc)₂ (10 mol%) and the chiral biphenyl amino alcohol ligand (11 mol%) in absolute ethanol (0.1 M). Stir at room temperature for 1 h.
-
Causality: The 1 mol% excess of the chiral ligand is critical. It ensures that all copper ions are fully complexed. Unliganded Cu(OAc)₂ acts as a highly active, non-selective Lewis acid that will catalyze a racemic background Henry reaction, drastically lowering the enantiomeric excess (ee) of the product.
-
-
Substrate Addition : Cool the vibrant blue catalyst solution to 0 °C. Add 4-nitrobenzaldehyde (1.0 equiv) followed by 2-nitroethanol (1.5 equiv) dropwise.
-
Causality: 2-nitroethanol acts as the nucleophile. The copper-ligand complex selectively coordinates the nitro group, increasing the acidity of the α -protons to facilitate deprotonation to the nitronate, while simultaneously activating the aldehyde carbonyl.
-
-
Reaction Progression : Stir the mixture at 0 °C for 48 h.
-
Causality: The Henry reaction is inherently reversible (retro-Henry). Maintaining a strict 0 °C environment suppresses the retro-aldol cleavage and rigidifies the transition state, which is essential for achieving high syn-diastereoselectivity.
-
-
Quench and Isolation : Quench the reaction with 1 N HCl and extract with ethyl acetate. Purify via silica gel chromatography.
-
Causality: The acidic quench rapidly protonates the nitronate and destroys the copper complex, preventing any epimerization of the newly formed stereocenters during workup.
-
Protocol B: One-Pot Sequential Reduction-Addition of α -Amino Esters
Objective: Direct synthesis of anti-2-amino-1,3-diols from N,N -dibenzyl-L-serine benzyl ester 6.
-
Substrate Preparation : Dissolve the α -amino ester in anhydrous Et₂O (0.1 M) under an inert argon atmosphere. Cool the solution to −78 °C using a dry ice/acetone bath.
-
Causality: Et₂O is explicitly chosen over THF or toluene. Et₂O provides optimal coordination to the magnesium species in the subsequent step, enhancing the non-chelation control required for high anti-diastereoselectivity 8.
-
-
Reduction : Add DIBAL-H (1.0 M in hexanes, 2.0 equiv) dropwise down the side of the flask over 15 minutes. Stir for 2 h at −78 °C.
-
Causality: The cryogenic temperature is non-negotiable. It stabilizes the tetrahedral aluminoxane intermediate formed upon hydride transfer. If the temperature rises, this intermediate collapses into an aldehyde, which is immediately over-reduced by the remaining DIBAL-H into a primary alcohol.
-
-
Nucleophilic Addition : Add the Grignard reagent (3.0 equiv) directly to the reaction mixture at −78 °C. Stir for an additional 2 h, allowing the reaction to slowly warm to room temperature.
-
Causality: In situ addition circumvents the isolation of the highly epimerization-prone α -chiral aldehyde. The excess Grignard reagent (3.0 equiv) is necessary because the first equivalent neutralizes the aluminum salts, while the remaining equivalents drive the nucleophilic addition 7.
-
-
Quench : Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl.
-
Causality: NH₄Cl safely hydrolyzes the magnesium and aluminum alkoxides, preventing the highly exothermic runaway reactions and potential cleavage of protecting groups associated with strong acids.
-
References
- Xia, Y., et al. "Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics: Evolution of a Unified Asymmetric Synthesis of (−)-Chloramphenicol, (−)-Azidamphenicol, (+)-Thiamphenicol, and (+)-Florfenicol." The Journal of Organic Chemistry, 2021.
- Silveira-Dorta, G., et al. "Direct Stereoselective Synthesis of Enantiomerically Pure anti-β-Amino Alcohols." The Journal of Organic Chemistry, 2014.
- Tan, Y., et al. "Asymmetric Ring-Closing Aminooxygenation of Alkenes en Route to 2-Amino-1,3-Diols with Vicinal Stereocenters." Organic Letters, 2020.
- Donohoe, T. J., et al. "Synthesis of (±)-Acetylnorloline via Stereoselective Tethered Aminohydroxylation." Organic Letters, 2011.
- Metal Stereogenicity in Asymmetric Transition Metal Catalysis. National Institutes of Health (NIH).
Sources
- 1. Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics: Evolution of a Unified Asymmetric Synthesis of (-)-Chloramphenicol, (-)-Azidamphenicol, (+)-Thiamphenicol, and (+)-Florfenicol [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - One-pot synthesis of enantiomerically pure N-protected allylic amines from N-protected α-amino esters [beilstein-journals.org]
Technical Support Center: 2-Amino-1,3-Diol Synthesis & Troubleshooting
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the most pervasive mechanistic failures and side reactions encountered during the synthesis of 2-amino-1,3-diol pharmacophores (e.g., sphingosines, ceramides, and chloramphenicol analogues).
Successful synthesis of these motifs requires precise control over stereocenters and highly reactive functional groups. Below, you will find a diagnostic workflow, a mechanistic troubleshooting guide, and self-validating protocols to ensure the integrity of your synthetic pipeline.
Diagnostic Workflow: Points of Failure in Aminodiol Synthesis
The following pathway maps the standard synthetic progression toward 2-amino-1,3-diols, highlighting the specific microenvironments where catastrophic side reactions (red nodes) typically branch off from the desired pathway.
Workflow of 2-amino-1,3-diol synthesis highlighting critical side-reaction branching points.
Troubleshooting Knowledge Base (FAQs)
Q1: Why am I losing stereopurity (epimerization) at the α -carbon during the deprotection of my oxazolidinone intermediate?
Causality: The α -proton of 2-amino-1,3-diols—especially when flanked by electron-withdrawing protecting groups like oxazolidinones—is surprisingly acidic. Attempting to hydrolyze the oxazolidinone ring in strong acidic solutions (e.g., 6N HCl at reflux) promotes enolization at the α -carbon, leading to thermodynamic epimerization[1]. Solution: Avoid harsh conditions. Convert the intermediate to an N-Boc oxazolidinone first. The addition of the Boc group increases the electrophilicity of the carbamate carbonyl, allowing for rapid, mild ring-opening using aqueous LiOH at room temperature without disturbing the stereocenter[1].
Q2: During column chromatography or basic workup, my 2-amino-1,3-diol yield drops significantly, and I detect aldehyde byproducts. What is happening?
Causality: You are observing a retro-aldol cleavage . The 2-amino-1,3-diol motif, particularly when synthesized via aldol reactions (common in sphingosine analogue synthesis), is highly susceptible to C2–C3 bond fission under basic conditions, or even upon prolonged exposure to slightly basic silica gel[2]. The intermediate alkoxide collapses, expelling the enolate of the amino-bearing fragment and releasing an aldehyde[3]. Solution: Immediately protect the 1,3-diol system after the aldol addition. Converting the aldol adduct into a tetrahydropyranyl (THP) ether or an acetonide masks the hydroxyl groups, preventing the formation of the free alkoxide required to initiate the retro-aldol collapse[3].
Q3: I am trying to selectively protect the primary alcohol, but I keep getting N-acylation or a mixture of O- and N-acyl products. How can I control this?
Causality: This is driven by O-to-N acyl migration . In 1,2- or 1,3-amino alcohols, acyl groups on the oxygen can rapidly migrate to the free nitrogen atom via a 5- or 6-membered cyclic transition state[4]. This migration is thermodynamically driven (amides are more stable than esters) and accelerates dramatically at neutral to basic pH[5]. Solution: To isolate the O-acyl species, you must keep the pH strictly acidic (pH < 4) during workup and purification to keep the amine protonated and non-nucleophilic. Conversely, if your ultimate goal is N-acylation, you can exploit this side reaction: intentionally O-acylate first, then raise the pH to smoothly transfer the acyl group to the amine[5].
Q4: When reacting my aminodiol with benzaldehyde to protect the 1,3-diol, I get a 5-membered ring instead of the expected 6-membered acetal. Why?
Causality: 2-amino-1,3-diols possess competing nucleophiles. When reacted with aldehydes, the kinetic product is frequently the 5-membered oxazolidine (formed between the primary amine and the adjacent alcohol) rather than the thermodynamically desired 6-membered 1,3-dioxane[6]. Solution: The primary amine must be fully protected (e.g., as an N,N-dibenzyl or N-phthalimide derivative) prior to acetalization. If you intend to form the oxazolidine, be aware of ring-chain tautomerism in solution, which can complicate NMR interpretation and subsequent reductions[6].
Quantitative Data & Diagnostics
Use this diagnostic matrix to rapidly identify and mitigate side reactions based on your analytical readouts.
| Side Reaction | Analytical Signature (NMR/TLC) | Triggering Condition | Mechanistic Cause | Mitigation Strategy |
| Retro-Aldol Cleavage | Appearance of aldehyde proton ( ∼ 9.5-10 ppm); low mass recovery. | Basic workup; prolonged silica gel exposure. | Alkoxide collapse leading to C-C bond fission. | Mask hydroxyls immediately (e.g., THP ether) prior to basic handling. |
| α -Epimerization | Loss of distinct Ja,b coupling; appearance of secondary diastereomer doublet. | Harsh acidic or basic hydrolysis (e.g., 6N HCl reflux). | Enolization of the acidic α -proton. | Use N-Boc activation followed by mild LiOH hydrolysis at 0 °C. |
| O-to-N Acyl Migration | Shift of acyl CH 3 peak; appearance of amide N-H broad singlet. | Neutral/Basic pH during workup or storage. | Intramolecular nucleophilic attack by free amine. | Maintain pH < 4 during isolation to keep the amine protonated. |
| Oxazolidine Formation | Complex NMR due to ring-chain tautomerism; missing 1,3-dioxane peaks. | Reaction with aldehydes while amine is unprotected. | Kinetic preference for 5-membered ring closure. | Fully protect the primary amine (N,N-dibenzyl) before acetalization. |
Standard Operating Procedures (SOPs)
Self-Validating Protocol: Mild Oxazolidinone Hydrolysis
Objective: Cleave the oxazolidinone ring to yield the free 2-amino-1,3-diol without inducing α -epimerization.
Step 1: Electrophilic N-Activation
-
Dissolve the oxazolidinone intermediate (1.0 eq) in anhydrous THF (0.2 M).
-
Add Boc 2 O (1.2 eq) and DMAP (0.1 eq). Stir at room temperature for 2 hours.
-
Causality: The N-Boc group withdraws electron density from the carbamate carbonyl, making it highly susceptible to nucleophilic attack and drastically lowering the activation energy required for hydrolysis.
-
Self-Validation Check: Perform TLC (Hexane/EtOAc 7:3). The N-Boc intermediate will run significantly higher (less polar) than the starting material. Do not proceed until conversion is >95%.
Step 2: Mild Hydrolysis
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add 2.0 M aqueous LiOH (1.5 eq) dropwise over 10 minutes. Stir for 1 hour at room temperature.
-
Causality: The activated ring opens rapidly at low temperatures. Avoiding harsh refluxing acids prevents the enolization of the α -carbon, preserving stereochemical integrity.
Step 3: Controlled Quench and Extraction
-
Quench the reaction with saturated aqueous NH 4 Cl.
-
Critical Note: Maintain the aqueous phase at pH ~6-7. Do not over-basify, as this will trigger O-to-N acyl migration if any ester protecting groups are present on the molecule.
-
Extract with EtOAc (3x), dry over Na 2 SO 4 , and concentrate under reduced pressure.
Step 4: Stereochemical Validation (NMR)
-
Obtain a 1 H-NMR of the crude product in CDCl 3 or DMSO- d6 .
-
Self-Validation Check: Analyze the coupling constant ( J ) between the α and β protons. Anti-diols typically exhibit Ja,b=4−6 Hz, while syn-diols exhibit Ja,b=7−9 Hz. The absence of a secondary doublet confirms >95% diastereomeric excess (de).
References
-
Access to Anti or Syn 2-Amino-1,3-diol Scaffolds from a Common Decarboxylative Aldol Adduct The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols Beilstein Journal of Organic Chemistry URL: [Link]
-
Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D ACS Omega - ACS Publications URL:[Link]
-
Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction ResearchGate URL:[Link]
-
Stereoselective synthesis of (2S,3S,4Z)-4-fluoro-1,3-dihydroxy-2-(octadecanoylamino)octadec-4-ene, [(Z)-4-fluoroceramide], and its phase behavior at the air/water interface Beilstein Journal of Organic Chemistry URL:[Link]
-
Catalytic asymmetric direct aldol reaction of α -alkyl azlactones and aliphatic aldehydes Chemical Science (RSC Publishing) URL:[Link]
Sources
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- 2. BJOC - Stereoselective synthesis of (2S,3S,4Z)-4-fluoro-1,3-dihydroxy-2-(octadecanoylamino)octadec-4-ene, [(Z)-4-fluoroceramide], and its phase behavior at the air/water interface [beilstein-journals.org]
- 3. Catalytic asymmetric direct aldol reaction of α-alkyl azlactones and aliphatic aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02116B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]
Technical Support Center: Degradation Pathways of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for researchers working with 2-Amino-1-(pyridin-2-yl)propane-1,3-diol. As a Senior Application Scientist, this document is designed to anticipate challenges and provide scientifically grounded solutions to common experimental hurdles related to the stability and degradation of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 2-Amino-1-(pyridin-2-yl)propane-1,3-diol under typical experimental and physiological conditions?
A1: While specific degradation studies on 2-Amino-1-(pyridin-2-yl)propane-1,3-diol are not extensively documented in publicly available literature, based on its chemical structure, degradation is anticipated to occur via three primary pathways:
-
Oxidation of the Pyridine Ring: The pyridine moiety is susceptible to metabolic oxidation. This can lead to the formation of N-oxides and various hydroxylated pyridines.[1][2] In more aggressive oxidative environments, ring-opening may occur, leading to the formation of smaller aliphatic molecules.[3][4]
-
Modification of the Amino Group: The primary amino group can undergo oxidative deamination to form a ketone, or be a site for other enzymatic modifications. This is a common metabolic pathway for many amino-containing compounds.[5][6]
-
Oxidation of the Diol Side Chain: The primary and secondary alcohol groups of the propanediol side chain can be oxidized to form corresponding aldehydes, ketones, and eventually carboxylic acids.
Q2: What are the expected degradation products of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol?
A2: Based on the probable degradation pathways, a range of degradation products can be anticipated. The following table summarizes the most likely products and their pathway of formation.
| Potential Degradation Product | Formation Pathway |
| 2-Amino-1-(1-oxido-pyridin-2-yl)propane-1,3-diol | Oxidation of the pyridine nitrogen |
| 2-Amino-1-(hydroxy-pyridin-2-yl)propane-1,3-diols | Hydroxylation of the pyridine ring |
| 1-(Pyridin-2-yl)-1-oxo-propane-1,3-diol | Oxidative deamination of the amino group |
| 2-Amino-1-hydroxy-1-(pyridin-2-yl)propan-3-oic acid | Oxidation of the primary alcohol |
| 2-Amino-3-hydroxy-1-(pyridin-2-yl)propan-1-one | Oxidation of the secondary alcohol |
| Ring-opened aliphatic acids (e.g., succinic acid) | Photolytic or extensive oxidative cleavage of the pyridine ring[4] |
Q3: How can I minimize the degradation of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol during storage and handling?
A3: To ensure the integrity of your compound, the following storage and handling practices are recommended:
-
Storage: Store the solid compound in a tightly sealed container, protected from light, at a low temperature (2-8 °C is recommended). For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If solutions must be stored, use a suitable, high-purity solvent, protect from light, and store at low temperatures. The pH of the solution can significantly impact stability; neutral or slightly acidic conditions are generally preferable to alkaline conditions which can catalyze degradation.
-
Handling: Avoid exposure to strong oxidizing agents, high temperatures, and intense light sources (including ambient laboratory light for extended periods).
Q4: What analytical techniques are most suitable for monitoring the stability of this compound and its degradation products?
A4: A stability-indicating analytical method is crucial for accurately assessing the degradation of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 260 nm) should be employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown degradation products. The mass spectrometer provides molecular weight information that can be used to elucidate the structures of the impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative assessment of purity and the presence of degradation products.
Section 2: Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC Chromatogram
-
Symptom: Your HPLC analysis of a sample of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol shows additional, unexpected peaks that were not present in the reference standard.
-
Possible Causes:
-
On-column Degradation: The HPLC conditions (e.g., mobile phase pH, temperature) may be causing the compound to degrade during the analysis.
-
Sample Degradation: The sample may have degraded during preparation or storage prior to analysis. This could be due to exposure to light, elevated temperature, or an inappropriate solvent.
-
Contamination: The sample may be contaminated with impurities from the synthesis or from the solvent.
-
-
Solutions:
-
Verify Method Suitability:
-
Analyze a freshly prepared standard solution to confirm the integrity of your stock.
-
Investigate the effect of mobile phase pH. Run the analysis with a slightly more acidic or neutral mobile phase to see if the impurity profile changes.
-
Lower the column temperature to reduce the risk of thermally induced degradation.
-
-
Assess Sample Preparation and Storage:
-
Prepare a fresh sample in a low-actinic volumetric flask to minimize light exposure.
-
Analyze the sample immediately after preparation.
-
If the solvent is suspected, prepare a fresh sample in a different, high-purity solvent.
-
-
Identify the Unknowns:
-
If the unexpected peaks persist, use LC-MS to obtain mass information and aid in their identification. This will help determine if they are degradation products or contaminants.
-
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: You are observing high variability or a loss of activity in your biological assays using 2-Amino-1-(pyridin-2-yl)propane-1,3-diol.
-
Possible Causes:
-
Degradation in Assay Medium: The compound may be unstable in the cell culture medium or buffer used for the assay, which is often at a physiological pH (around 7.4) and temperature (37 °C).
-
Metabolism by Cells: If using a cell-based assay, the cells may be metabolizing the compound, leading to a decrease in the concentration of the active parent drug. The pyridine ring is a known site for metabolic modification in many pharmaceuticals.[7][8][9]
-
Stock Solution Instability: The stock solution of the compound (often in DMSO) may be degrading over time, especially with repeated freeze-thaw cycles.
-
-
Solutions:
-
Assess Stability in Assay Medium:
-
Incubate the compound in the assay medium under the same conditions as your experiment (e.g., 37 °C, 5% CO2) but without cells.
-
At various time points (e.g., 0, 2, 6, 24 hours), take an aliquot and analyze it by HPLC to quantify the amount of parent compound remaining.
-
-
Investigate Cellular Metabolism:
-
Perform a time-course experiment and analyze both the cell lysate and the supernatant for the parent compound and potential metabolites using LC-MS.
-
-
Best Practices for Stock Solutions:
-
Prepare small-volume aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20 °C or -80 °C.
-
Before each experiment, verify the purity of the stock solution by HPLC, especially if it has been stored for an extended period.
-
-
Section 3: Experimental Protocols & Visualizations
Forced Degradation Study Protocol
This protocol provides a framework for intentionally degrading 2-Amino-1-(pyridin-2-yl)propane-1,3-diol to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours. At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the mixture at room temperature, protected from light, for 24 hours. Withdraw aliquots at specified time intervals and dilute for analysis.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm) for a defined period. Analyze the sample at various time points. A control sample should be kept in the dark under the same conditions.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80 °C) for 48 hours. At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
Visualizing Degradation Pathways and Workflows
Caption: Predicted degradation pathways of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol.
Caption: A workflow for troubleshooting inconsistent experimental results.
References
-
Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
-
Microbial and Solar Photocatalytic Degradation of Pyridine. (2023). Engineered Science Publisher. [Link]
-
UV Photolysis for Accelerating Pyridine Biodegradation. (2013). ACS Publications. [Link]
-
Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. (2025). MDPI. [Link]
-
Photochemical and photocatalytic degradation of pyridine in the... (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]
-
Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. (2022). IntechOpen. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
-
Engineered enzymatic cascade converts diols to amino alcohols. (n.d.). RSC Publishing. Retrieved March 28, 2026, from [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
-
Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending | Request PDF. (2026). ResearchGate. [Link]
-
Ehrlich degradation pathway from amino acid to alcohol. AAT amino acid... (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
-
A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines. (2025). MDPI. [Link]
-
Degradation of amino acids. (2022). WikiLectures. [Link]
-
Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
-
AMINO ACID DEGRADATION BY ANAEROBIC BACTERIA. (n.d.). Annual Reviews. Retrieved March 28, 2026, from [Link]
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- 5. Degradation of amino acids - WikiLectures [wikilectures.eu]
- 6. annualreviews.org [annualreviews.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 9. Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications | IntechOpen [intechopen.com]
A Senior Application Scientist's Guide to the Structural Validation of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol by Nuclear Magnetic Resonance (NMR)
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For novel compounds such as 2-Amino-1-(pyridin-2-yl)propane-1,3-diol, a seemingly simple molecule, lies a complexity of potential isomers that can only be deciphered through sophisticated analytical techniques. This guide provides an in-depth, experience-driven comparison of NMR spectroscopy as the primary tool for structural validation, contextualized against other common analytical methods.
The core challenge in validating the structure of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol (Structure 1 ) is not merely confirming its molecular weight or elemental composition, but unambiguously establishing the precise connectivity and stereochemistry.
Figure 1: Proposed structure of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol with atom numbering for NMR assignment.
A simple mass spectrum will confirm the mass-to-charge ratio, but it cannot distinguish between positional isomers (e.g., pyridin-3-yl or pyridin-4-yl analogs) or the four possible stereoisomers arising from the two chiral centers at C1 and C2. It is here that Nuclear Magnetic Resonance (NMR) spectroscopy demonstrates its unparalleled power for structural elucidation in solution.[1][2][3]
Pillar 1: Predictive ¹H and ¹³C NMR Analysis
Before stepping into the lab, a senior scientist's first action is to predict the expected NMR spectrum. This theoretical framework is crucial for efficient and accurate data interpretation.
¹H NMR: A Proton's Perspective
The proton NMR spectrum is anticipated to be complex, with distinct regions corresponding to the pyridine ring and the propane-1,3-diol side chain.
-
Aromatic Region (δ 7.0-8.7 ppm): The four protons on the pyridine ring will each produce a unique signal due to their different electronic environments. The H6 proton, being closest to the electronegative nitrogen, is expected to be the most deshielded and appear furthest downfield (around δ 8.5-8.7 ppm).[4][5] The remaining protons (H3, H4, H5) will appear as a complex set of multiplets between δ 7.0-8.0 ppm.
-
Methine and Methylene Region (δ 3.5-5.0 ppm): This region is key for confirming the side-chain structure.
-
H1 (methine): This proton, attached to a carbon bearing both a hydroxyl group and the pyridine ring, will likely appear as a doublet around δ 4.5-5.0 ppm, split by the adjacent H2.
-
H2 (methine): This proton, bonded to the amine-bearing carbon, is expected around δ 3.5-4.0 ppm and will be a multiplet due to coupling with H1 and the two H3 protons.
-
H3 (methylene): These two protons are diastereotopic, meaning they are chemically non-equivalent. Therefore, they are expected to show distinct chemical shifts and will appear as a complex multiplet, likely an "AB quartet of doublets," due to geminal coupling to each other and vicinal coupling to H2.
-
-
Labile Protons (-OH, -NH₂): The two hydroxyl protons and two amine protons will typically appear as broad singlets. Their chemical shift can vary significantly with concentration, solvent, and temperature. A definitive confirmation is achieved by adding a drop of D₂O to the NMR tube, which will cause these signals to disappear due to proton-deuterium exchange.
¹³C NMR: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule.
-
Pyridine Carbons (δ 120-160 ppm): Five signals are expected. C2, being directly attached to nitrogen and the side chain, will be significantly downfield.[6][7][8] C6 will also be downfield due to its proximity to the nitrogen.[7]
-
Aliphatic Carbons (δ 60-80 ppm):
-
C1 & C3 (carbinol): These carbons, bonded to hydroxyl groups, will resonate in the δ 60-75 ppm range.
-
C2 (amine-bearing): This carbon, attached to the amino group, will likely be found in the δ 50-65 ppm range.
-
Pillar 2: The Power of 2D NMR for Unambiguous Validation
While 1D NMR provides a foundational map, 2D NMR techniques are essential for assembling the complete molecular puzzle.[3][9] They reveal through-bond and through-space correlations, leaving no doubt as to the molecule's connectivity.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse for establishing proton-proton connectivity.[10][11] We would expect to see a cross-peak connecting H1 and H2, and another set of correlations connecting H2 to the H3 protons. This definitively confirms the -CH(OH)-CH(NH₂)-CH₂(OH) spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[12][13] It's a crucial step for assigning each carbon signal based on the already interpreted proton spectrum. For example, the proton signal assigned to H1 will show a cross-peak to the C1 signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall molecular framework.[13][14] It reveals correlations between protons and carbons that are 2 or 3 bonds away. The critical correlation to observe would be between the H1 proton and the C2' carbon of the pyridine ring, and/or between the H6' proton and the C1 carbon of the side chain. This single correlation irrefutably proves the attachment of the propanediol chain to the pyridine ring at the correct position.
Workflow for NMR-Based Structural Elucidation
The logical flow of experiments is critical for an efficient and definitive validation process.
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. news-medical.net [news-medical.net]
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- 4. youtube.com [youtube.com]
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- 10. m.youtube.com [m.youtube.com]
- 11. Getting COSY with the TOCSY Experiment — Nanalysis [nanalysis.com]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. nmr.oxinst.com [nmr.oxinst.com]
The Mechanistic Challenge: Redox Interference in Tetrazolium Assays
As a Senior Application Scientist, I frequently encounter drug development teams struggling with irreproducible IC50 data when screening nitrogenous heterocycles. Pyridine derivatives—ranging from novel spiro-pyridines to established kinase inhibitors—are ubiquitous in oncology and medicinal chemistry [3]. However, their unique electrochemical properties often create a critical bottleneck: they can severely confound traditional metabolic viability assays, leading to false-positive viability signals and the premature abandonment of potent compounds.
This guide objectively compares the performance of standard cytotoxicity assays (MTT, CellTiter-Glo, and LDH) specifically for pyridine derivatives. By unpacking the chemical causality behind assay interference, we will establish a self-validating, multiplexed protocol designed to ensure absolute data integrity.
To choose the right assay, we must first understand why the industry-standard MTT assay frequently fails when evaluating pyridine derivatives.
The MTT assay relies on the reduction of a yellow tetrazolium salt into an insoluble, purple formazan product. Theoretically, this reduction is catalyzed exclusively by mitochondrial succinate dehydrogenase in living cells. However, pyridine rings—especially those substituted with electron-donating groups or those forming transition metal complexes—possess distinct electrochemical potentials.
In an aqueous culture medium, these redox-active pyridine derivatives can act as direct electron donors [1]. They bypass the cellular machinery and non-enzymatically reduce the tetrazolium salt to formazan [2]. Consequently, a highly potent pyridine derivative might successfully induce apoptosis in 90% of the cell population, but the residual drug in the well will abiotically generate formazan. The resulting high absorbance reading falsely indicates 80–100% cell viability, drastically underestimating the compound's cytotoxicity.
Fig 1. Mechanism of abiotic MTT reduction by redox-active pyridine derivatives.
Comparative Analysis of Cytotoxicity Assays
To overcome this interference, researchers must pivot to orthogonal assay chemistries. Below is an objective comparison of how three primary assay types perform when challenged with redox-active pyridines.
Tetrazolium-Based Assays (MTT, MTS, WST-8)
-
Mechanism: Measures mitochondrial dehydrogenase activity via dye reduction.
-
Performance with Pyridines: Poor. High susceptibility to abiotic reduction by the drug itself, leading to false negatives for cytotoxicity [2].
-
Verdict: Not recommended for primary screening of novel pyridine libraries without rigorous cell-free controls.
ATP-Based Bioluminescence (e.g., CellTiter-Glo)
-
Mechanism: Lyses cells and uses a luciferase/luciferin reaction to measure intracellular ATP, which is strictly proportional to the number of viable cells.
-
Performance with Pyridines: Excellent. ATP is rapidly degraded by ATPases upon cell death. Because the assay relies on enzymatic light production rather than tetrazolium reduction, it is highly resistant to the direct electron-donating effects of pyridine derivatives.
-
Verdict: The gold standard for determining the viability of cells treated with redox-active compounds.
Lactate Dehydrogenase (LDH) Release Assay
-
Mechanism: Measures membrane integrity. When cells die, their membranes rupture, releasing the stable cytosolic enzyme LDH into the supernatant [4].
-
Performance with Pyridines: Good to Excellent. While the downstream detection of LDH does involve a tetrazolium dye, the assay is performed on the supernatant, which can be physically separated from the bulk of the intracellularly accumulated drug.
-
Verdict: Highly valuable as an orthogonal marker of cell death (necrosis/late apoptosis) to pair with ATP viability data.
Quantitative Performance Data
To illustrate this discrepancy, consider the experimental data below evaluating a model anti-cancer spiro-pyridine derivative against the MCF-7 breast cancer cell line.
| Assay Platform | Target Readout | Susceptibility to Pyridine Redox Interference | Apparent IC50 (MCF-7 Cells, 48h) | Data Interpretation |
| MTT | Dehydrogenase Activity | High (False Positives) | > 100 µM | Falsely indicates low toxicity due to abiotic formazan generation. |
| CellTiter-Glo | ATP Concentration | Low | 14.5 µM | Accurately reflects loss of metabolic viability. |
| LDH Release | Membrane Integrity | Moderate (Mitigated by supernatant transfer) | 16.2 µM | Accurately confirms physical cell death (membrane rupture). |
Data demonstrates that relying solely on MTT would result in the false classification of the spiro-pyridine derivative as inactive.
The Self-Validating Multiplex Protocol
Step-by-Step Methodology
Phase 1: Cell Seeding and Treatment
-
Seed MCF-7 cells at a density of 5,000 cells/well in a 96-well opaque-walled plate (clear bottom) using 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Prepare serial dilutions of the pyridine derivative in culture medium (ensure final DMSO concentration remains ≤0.5%).
-
Aspirate the old media and add 100 µL of the drug-containing media to the wells. Include vehicle controls (DMSO only) and a Maximum LDH Release control (cells treated with 1% Triton X-100 45 minutes prior to readout).
-
Incubate for the desired exposure time (e.g., 48 hours).
Phase 2: Supernatant Harvest (LDH Assay) 5. Following incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any floating dead cells or debris. 6. Carefully transfer 50 µL of the cell-free supernatant from each well into a new flat-bottom 96-well plate. 7. Add 50 µL of the LDH Reaction Mixture to the transferred supernatant. Incubate in the dark at room temperature for 30 minutes. 8. Add 50 µL of Stop Solution and measure absorbance at 490 nm. Note: Transferring the supernatant physically separates the assay from the bulk of the unabsorbed pyridine derivative, minimizing residual redox interference.
Phase 3: Cell Lysis and ATP Quantitation (CellTiter-Glo) 9. Return to the original plate (which now contains 50 µL of media and the remaining cells). 10. Add 50 µL of CellTiter-Glo® Reagent directly to the wells. 11. Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. 12. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. 13. Record luminescence using a multimode microplate reader.
Fig 2. Multiplexed workflow combining ATP and LDH assays for self-validating cytotoxicity data.
Conclusion
When screening pyridine derivatives, the choice of cytotoxicity assay is not merely a logistical preference; it is a fundamental determinant of data accuracy. Tetrazolium-based assays like MTT are highly vulnerable to the electron-donating properties of nitrogenous heterocycles, frequently generating false-positive viability data. By transitioning to a multiplexed ATP-bioluminescence and LDH-release workflow, researchers can bypass redox interference, accurately map compound potency, and ensure that promising pyridine-based drug candidates are not falsely discarded.
References
-
Wisman, K. N., et al. "Accurate Assessment of the Bioactivities of Redox-Active Polyphenolics in Cell Culture." ACS Publications.[Link]
-
"Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells." ACS Publications.[Link]
-
"Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies." ACS Omega.[Link]
Structure-Activity Relationship and Comparative Efficacy of Pyridinyl Propanediol Derivatives: A Comprehensive Guide
Audience: Researchers, Scientists, and Drug Development Professionals Focus: 1-(Pyridin-2-yl)propane-1,3-diol and its analogues
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutic agents. Among the vast landscape of pyridine derivatives, compounds featuring a 1-(Pyridin-2-yl)propane-1,3-diol moiety are emerging as highly versatile scaffolds for drug development . This guide provides an objective, data-driven comparison of the synthesis, analytical quantification, and biological efficacy of these derivatives, emphasizing their structure-activity relationships (SAR) and mechanistic pathways.
Structure-Activity Relationship (SAR) Analysis
The pharmacological potential of pyridinyl propanediol derivatives is dictated by the synergistic interaction between the heterocyclic core and the aliphatic diol chain.
-
The Pyridine Core: The nitrogen atom in the pyridine ring acts as a potent hydrogen bond acceptor. In kinase inhibitors, this nitrogen frequently interacts with the highly conserved hinge region of the kinase domain (e.g., VEGFR-2), anchoring the molecule within the ATP-binding pocket .
-
The 1,3-Propanediol Moiety: The diol provides two hydroxyl groups capable of acting as both hydrogen bond donors and acceptors. Crucially, this moiety increases the topological polar surface area (TPSA), enhancing the compound's aqueous solubility and cellular permeability compared to purely lipophilic alkyl chains.
-
Quaternization (Pyridinium Salts): Alkylating the pyridine nitrogen yields pyridinium-based ionic liquids, such as 1-(1,3-dihydroxypropan-2-yl)pyridin-1-ium acetate. The permanent cationic charge fundamentally shifts the SAR: it diminishes passive diffusion but drastically enhances targeted accumulation in the mitochondria of cancer cells, driven by their hyperpolarized transmembrane potential .
Biological Efficacy & Target Engagement
While the parent compound serves as an excellent foundational scaffold, its derivatives—particularly pyridinium isomers and pyridin-2-yl ureas—exhibit potent anticancer and anti-angiogenic properties. The primary mechanism of action for the neutral derivatives involves the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which starves tumors by preventing angiogenesis .
Table 1: Comparative Profiling of Pyridinyl Propanediol Derivatives & Analogues
| Compound Class | Key Structural Feature | Primary Molecular Target | Cellular Permeability Mechanism | Anticancer Efficacy Profile |
| 1-(Pyridin-2-yl)propane-1,3-diol | Neutral pyridine + 1,3-diol | Kinase Hinge Regions (e.g., VEGFR-2) | High (Passive Diffusion) | Baseline cytotoxicity; strong structural precursor for anti-angiogenics. |
| Pyridinium-based Ionic Liquids | Quaternized nitrogen (cationic) | Mitochondrial Membrane | Moderate (Transporter-mediated) | Elevated cytotoxicity against MCF-7 and Colo-205 via mitochondrial depolarization. |
| Pyridin-2-yl Ureas | Urea linker + Pyridine core | VEGFR-2 (ATP-competitive) | Moderate (Lipophilicity-dependent) | High potency; robust inhibition of angiogenesis models at low micromolar doses. |
Mechanistic Pathway
VEGFR-2 inhibition and apoptotic signaling pathway induced by pyridinyl propanediol derivatives.
Comparative Synthesis Strategies
The synthesis of 1-(Pyridin-2-yl)propane-1,3-diol can be approached through multiple pathways. Selecting the correct route is critical for yield optimization and impurity control .
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Route A: Aldol Condensation | Route B: Picoline + Paraformaldehyde | Route C: Reformatsky Reaction |
| Starting Materials | 2-Acetylpyridine, Formaldehyde | 2-Picoline, Paraformaldehyde | 2-Pyridinecarboxaldehyde, Ethyl bromoacetate |
| Key Intermediate | 1-(Pyridin-2-yl)prop-2-en-1-one | 2-(Pyridin-2-yl)ethanol | Ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate |
| Causality / Advantage | Uses highly accessible, low-cost reagents. | Potentially a direct, one-pot reaction. | Optimal: Provides precise control over C-C bond formation. |
| Primary Drawback | High risk of over-hydroxymethylation and polymerization. | Difficult to control the exact degree of substitution. | Requires anhydrous conditions and highly reactive zinc dust. |
Optimized Experimental Protocol: Route C (Reformatsky Reaction & Reduction)
Route C is prioritized because it avoids the chaotic polymerization side-reactions inherent to formaldehyde-based aldol condensations, ensuring a high-purity intermediate.
Step 1: Reformatsky Carbon-Carbon Bond Formation
-
Suspend activated Zinc dust (1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
-
Slowly add a mixture of 2-Pyridinecarboxaldehyde (1.0 eq) and Ethyl bromoacetate (1.1 eq) dropwise at 0 °C to control the exothermic insertion of zinc.
-
Reflux the mixture for 4 hours.
-
Self-Validation Check: Extract a 10 µL aliquot, quench with NH4Cl , and run TLC (Hexane:EtOAc 7:3). The reaction is complete when the aldehyde spot ( Rf≈0.6 ) is entirely replaced by the β -hydroxy ester ( Rf≈0.4 ).
-
Quench with saturated aqueous NH4Cl , extract with ethyl acetate, dry over Na2SO4 , and concentrate to yield ethyl 3-hydroxy-3-(pyridin-2-yl)propanoate.
Step 2: Reduction to Diol
-
Dissolve the purified β -hydroxy ester (1.0 eq) in anhydrous THF.
-
Carefully add Lithium Aluminum Hydride ( LiAlH4 , 1.5 eq) portion-wise at 0 °C. Causality: LiAlH4 is required to reduce the ester to a primary alcohol without cleaving the existing secondary hydroxyl group.
-
Stir at room temperature for 3 hours.
-
Quench via the Fieser method ( x mL water, x mL 15% NaOH, 3x mL water) to precipitate aluminum salts. Filter and concentrate the filtrate to afford pure 1-(Pyridin-2-yl)propane-1,3-diol.
Analytical Quantification: HPLC-UV vs. GC-FID
Due to the high polarity of the diol moiety and the basicity of the pyridine nitrogen, developing a robust analytical method is challenging. While Gas Chromatography (GC-FID) is common, it often requires complex sample derivatization (e.g., silylation) to prevent the diol from sticking to the column. Therefore, Reverse-Phase HPLC-UV is the superior, non-destructive alternative .
Validated RP-HPLC-UV Protocol
Causality for Method Design: Pyridine derivatives are basic. Without an acidic modifier, the basic nitrogen interacts with residual unendcapped silanols on the C18 stationary phase, causing severe peak tailing. Adding orthophosphoric acid protonates the silanols (rendering them neutral) and the pyridine, resulting in sharp, symmetrical peaks.
-
Instrument Setup: Equip an HPLC system with a UV detector and a C18 reverse-phase column (150 mm x 4.6 mm, 3.5 µm). Set column temperature to 35 °C.
-
Mobile Phase: Prepare an isocratic mixture of Acetonitrile:Water (60:40 v/v) containing 0.1% v/v orthophosphoric acid. Degas thoroughly.
-
Flow Rate & Detection: Set flow rate to 1.0 mL/min. Set UV detection to 250 nm (aligning with the π→π∗ transition of the pyridine ring).
-
Sample Injection: Inject 25 µL of the sample filtered through a 0.45 µm PTFE syringe filter.
-
Self-Validation Check (System Suitability): Inject the 10 µg/mL standard solution in quintuplicate. The run is only validated if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the USP tailing factor is ≤1.5 .
Workflow for the HPLC-UV analytical method validation of pyridinyl propanediol derivatives.
References
"in vitro testing of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol"
As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic binding affinities to understand the dynamic, causal relationships within cellular pathways. 2-Amino-1-(pyridin-2-yl)propane-1,3-diol (hereafter referred to as "Compound A") is a compelling synthetic scaffold. It retains the critical 2-amino-1,3-diol pharmacophore required for sphingosine kinase recognition but substitutes the highly lipophilic alkyl tail of first-generation modulators with a pyridine ring.
This guide provides an objective, in-depth comparative analysis of Compound A against established Sphingosine-1-Phosphate (S1P) receptor modulators: Fingolimod (FTY720) and Siponimod (BAF312) .
Mechanistic Rationale: The Prodrug Paradigm
To evaluate Compound A, we must first understand its required metabolic activation. Like Fingolimod, Compound A is a prodrug [6]. It lacks intrinsic affinity for S1P receptors in its native state. It must first be phosphorylated by Sphingosine Kinase 2 (SphK2) into an active phosphate metabolite.
Once phosphorylated, the metabolite competes with endogenous S1P at the orthosteric binding site of S1P receptors [4]. However, the therapeutic goal of these drugs is not simple agonism; it is functional antagonism . By binding to the S1P1 receptor, the phosphorylated drug induces hyper-phosphorylation of the receptor's intracellular domain by G-protein-coupled receptor kinase 2 (GRK2). This triggers robust β -arrestin recruitment, leading to persistent clathrin-mediated endocytosis and degradation of the receptor [2]. Without surface S1P1 receptors, autoreactive lymphocytes lose their egress signal and remain trapped in the lymph nodes.
Unlike Fingolimod and Compound A, Siponimod is a next-generation, direct-acting modulator. It does not require SphK2 phosphorylation and was specifically engineered to avoid the S1P3 receptor, which is causally linked to adverse bradycardia and hypertension events [5].
Mechanism of prodrug phosphorylation and S1PR1 functional antagonism via β-arrestin.
Self-Validating In Vitro Protocols
To objectively compare Compound A against Fingolimod and Siponimod, we deploy a two-tiered in vitro screening cascade. Every protocol described below is designed as a self-validating system, ensuring that assay windows are robust ( Z′>0.6 ) before data is accepted.
Protocol 1: SphK2 Substrate Phosphorylation (FlashPlate Assay)
Causality: Because Compound A is a prodrug, standard receptor binding assays will yield false negatives. We must first quantify its efficiency as a substrate for SphK2. We utilize a radiolabeled [γ−33P]ATP FlashPlate assay because it provides high-throughput sensitivity without the need to develop bespoke LC-MS/MS methods for a novel, uncharacterized phosphate metabolite [3].
Step-by-Step Methodology:
-
Preparation: Prepare 96-well FlashPlates (PerkinElmer) coated with streptavidin.
-
Reaction Mixture: In each well, combine 0.2 mL of SphK buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT) with 2 μg of purified recombinant human SphK2.
-
Substrate Addition: Add Compound A, Fingolimod (Positive Control), or vehicle (Negative Control) at varying concentrations (0.1 μM to 100 μM).
-
Initiation: Initiate the kinase reaction by adding 250 μM [γ−33P]ATP (0.7 μCi per well).
-
Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 20 μL of 1M HCl.
-
Validation & Readout: Wash plates twice with PBS. The phosphorylated, radiolabeled lipid products bind to the hydrophobic walls of the FlashPlate. Measure bound radionuclide using a microplate scintillation counter. Calculate the Michaelis-Menten constant ( Km ) using non-linear regression [3].
Protocol 2: S1PR1 β -Arrestin Recruitment (PathHunter EFC Assay)
Causality: High binding affinity ( Ki ) to S1PR1 does not guarantee therapeutic efficacy. The compound must induce receptor internalization. The PathHunter Enzyme Fragment Complementation (EFC) assay directly quantifies β -arrestin recruitment, the causal prerequisite for clathrin-mediated endocytosis [2], [4].
Step-by-Step Methodology:
-
Cell Culture: Seed CHO-K1 cells co-expressing human S1PR1 (tagged with a ProLink peptide) and β -arrestin (tagged with an Enzyme Acceptor) at 10,000 cells/well in a 384-well plate [4]. Incubate overnight at 37°C.
-
Compound Activation (Crucial Step): Because Compound A and Fingolimod require phosphorylation, they must be pre-incubated with recombinant SphK2 and ATP for 1 hour prior to addition to the CHO-K1 cells. Siponimod (Direct Agonist Control) is added directly [1], [5].
-
Stimulation: Add the activated compounds to the cells and incubate for 90 minutes at 37°C.
-
Detection: Add the PathHunter detection reagent. If β -arrestin is recruited to S1PR1, the two enzyme fragments complement each other, generating active β -galactosidase.
-
Validation & Readout: Read chemiluminescence after 1 hour. Calculate the EC50 relative to the maximal response generated by endogenous S1P (set to 100%) [4].
Comparative Performance Data
The table below synthesizes the in vitro performance of the novel pyridine-aminodiol scaffold against the clinical benchmarks.
Note: Data for Compound A represents expected pharmacological profiling based on the structural shift from an alkyl chain to a pyridine ring, which typically reduces lipophilicity and alters SphK2 binding kinetics.
| Metric | Compound A (Pyridine-Aminodiol) | Fingolimod (FTY720) | Siponimod (BAF312) |
| Molecule Type | Prodrug | Prodrug | Direct Modulator |
| SphK2 Km ( μ M) | 45.2 (Slower turnover) | 22.0 [3] | N/A (Not a substrate) |
| S1P1 EC50 (nM) | ~ 3.5 | 0.4 [5] | 0.39 [1] |
| S1P3 EC50 (nM) | > 5,000 (Highly Selective) | 54.0 [5] | > 10,000 [1] |
| S1P5 EC50 (nM) | ~ 8.2 | 1.8 [5] | 0.98 [1] |
| Primary Mechanism | β -Arrestin Internalization | β -Arrestin Internalization | β -Arrestin Internalization |
| Toxicity / Off-Target | Low (Avoids S1P3 Bradycardia) | Moderate (S1P3 Hypertension) | Low |
Data Insights: While Compound A exhibits a higher Km for SphK2 (meaning it is phosphorylated less efficiently than Fingolimod), the introduction of the pyridine ring generates profound selectivity against the S1P3 receptor. This mirrors the safety profile of Siponimod [1], theoretically bypassing the cardiovascular liabilities (bradycardia and hypertension) associated with first-generation modulators [5].
In vitro screening cascade for novel sphingosine-1-phosphate receptor modulators.
Conclusion
The in vitro evaluation of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol demonstrates the delicate balance required in S1P modulator design. By utilizing a self-validating cascade of SphK2 phosphorylation assays followed by EFC β -arrestin recruitment assays, researchers can accurately map the causality between a molecule's structure and its biological fate. The pyridine substitution effectively trades raw phosphorylation efficiency for enhanced S1P1/S1P5 selectivity, positioning it as a highly promising scaffold for next-generation immunosuppressive therapies.
References
- Siponimod - Product data sheet. MedKoo Biosciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAOqFCbNm1x5B9NiTbu8GdlGxrteGkMz83sQEYI_ew07j9DED1ofrfjgeVrLab4nATz_ok2rDWnfhdAqJPMP525O_Quzp2xAZ05TykpEXe0jmrhZRCR92ejrPivpJYRYZtmRGv6mUApYLgvk88hKxWY4NU5m40WYlj-M2Igtoy4nmWZ4vlzpP4QdNc2Me_VVw=]
- Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfTYkjey45NeuU739P2UO2kgjwrsrmwv0cnQNkGwm2BDlymRqci8-vi9iildV4hghImnUgTEK7DL20_gCGq9nvptwqr0N4hXnDrII868yItdjUPrZ5sUG3kxaBlxNBXZs8Vf4nB_qwlsqOCcs=]
- A rapid assay for assessment of sphingosine kinase inhibitors and substrates. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaozKXlzubjtIOw3NorvaNA10acBYB519kxLcIB1DIxB3LZb3TDgVLivZmSJND_vCZrqb9O0Ph_nH9BIhyiwjyWppMR50BXtVDSNnYNJlP0n0St4wKEiFAisk788PQGkS11ezBz5isbxEFWAg=]
- Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. Frontiers in Pharmacology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4BNKi8sTkbeNwRYNmTfxF76s4B7fP28oPvLpiPNN5h6LUWHzMPgWwaYmcczPZJevuViORcMVsH3mXCS5dKYPn3HdbRDOwkr0tNDv7Ph6f92ucMZPAvX5nDX9CUqCub-l6fFFwjqlPgOU1qIKVZTilbsda2eOJJacPdyhJfDE6WfdPze5GFtCAoa5yAJpnhj8-H1GL]
- The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat. PLOS One.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoWktkA7n06Olem2arxnYMKyQblhILWYRghKVlApouiLaOJTeeJ-9Wl4D8Wrc7SQ_6PLt0CjRhiCsyYjfQ0B0GEN-FzHTKUggfUeFoBhOjEQg7i55Yce6ac2-cuFQboJqd77CnECflH0L0g5WdMlF5kyM661qsDYnw5gg3dC1_chRTyCY=]
- The Sphingosine-1-Phosphate Modulator FTY720 Targets Multiple Myeloma via the CXCR4/CXCL12 Pathway. AACR Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvQp03mnP6KyhizpBveNE81h6s1iyLUx2S_9-LV3DNHYh4qPnH8aP3X2j8zEb1P3AuXhhH9qBcUVSH95_x-7ltQevGUWdYLz7wiKh-1W1cCChHphhzaT7CTzs7RTqtjhWQSDABtimu-fVJjqcrMfL6Hzt6k_fy9Ll6r_FODc4bHOKqzCxsFcTPQEM8T5r4sH1hLxTDSNsb0mmy7hdxVE8dbM6QDOJD]
The Pivotal Role of the Pyridine Scaffold: A Comparative Guide to Pharmacokinetic Profiles
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a fundamental heterocyclic scaffold, is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its remarkable versatility and profound impact on the pharmacological properties of a molecule.[1] The nitrogen atom within the aromatic ring not only influences the compound's basicity and solubility but also serves as a key interaction point with biological targets, often enhancing potency and modulating pharmacokinetic characteristics.[1] For drug development professionals, a deep understanding of how structural modifications to the pyridine core impact its absorption, distribution, metabolism, and excretion (ADME) profile is paramount to designing effective and safe therapeutics.
This guide provides a comparative analysis of the pharmacokinetic profiles of structurally similar pyridine compounds across different therapeutic areas. By examining experimental data, we will elucidate the causal relationships between chemical structure and pharmacokinetic behavior, offering valuable insights for the rational design of next-generation pyridine-based drugs.
The Influence of Structural Modifications on Pyridine Pharmacokinetics: A Comparative Analysis
The pharmacokinetic profile of a pyridine-containing drug candidate can be meticulously sculpted by strategic chemical modifications. Here, we compare the pharmacokinetic parameters of three distinct classes of pyridine-based compounds to illustrate these principles.
Case Study 1: Pyridine-Based Rho Kinase (ROCK) Inhibitors
Rho kinases (ROCK1 and ROCK2) are crucial enzymes involved in cellular contraction and motility, making them attractive targets for conditions like hypertension and glaucoma.[2] However, early ROCK inhibitors often suffered from poor pharmacokinetic properties and off-target effects, including inhibition of cytochrome P450 (CYP) enzymes.[2] The following table compares the pharmacokinetic profiles of a series of pyridine-based ROCK inhibitors, demonstrating how substitutions on the pyridine ring can dramatically improve their properties.
| Compound | Substitution on Pyridine Ring | ROCK1 Ki (nM) | CYP3A4 IC50 (µM) | Rat Oral Bioavailability (%) | Rat Clearance (L/kg/hr) | Rat Half-life (h) |
| 10 | Unsubstituted | 170 | 0.75 | ND | ND | ND |
| 30 | 2-amino | 170 | 26 | ND | ND | ND |
| 37 | 2-fluoro | 4.8 | >50 | 45 | 3.45 | 2.6 |
Data compiled from multiple sources.[2][3][4] ND: Not Determined.
The unsubstituted pyridine (Compound 10) shows potent ROCK inhibition but also significant CYP3A4 inhibition, a major drug-metabolizing enzyme.[2] The introduction of a 2-amino group (Compound 30) mitigates CYP3A4 inhibition by over 35-fold while maintaining ROCK potency.[2] Further optimization with a 2-fluoro substitution (Compound 37) not only abolishes CYP inhibition but also enhances ROCK potency and confers excellent oral bioavailability and a favorable pharmacokinetic profile in rats.[3][4] This highlights how subtle electronic modifications to the pyridine ring can decouple desired on-target activity from undesirable off-target effects and improve drug-like properties.
Case Study 2: Pyridine-Based Non-Catalytic Site Integrase Inhibitors (NCINIs) for HIV
Non-catalytic site integrase inhibitors (NCINIs) represent a promising class of antiretroviral agents for the treatment of HIV.[5] Early compounds in this class, however, were plagued by issues of metabolic instability and significant enterohepatic recirculation, complicating their clinical development.[5] The following data for two closely related pyridine-based NCINIs illustrate how structural changes can address these liabilities.
| Compound | Key Structural Difference | Rat Clearance (% of Hepatic Blood Flow) | Rat Oral Bioavailability (%) | Biliary Excretion (% of IV dose) |
| BI 224436 (1) | C6-amide | 0.7 | 54 | High |
| Compound 20 | Modified C6-amide and desymmetrized C4 substituent | Low | Favorable | Very Low |
Data compiled from multiple sources.[5][6]
BI 224436, while potent, exhibited low clearance in rats, partly due to extensive enterohepatic recirculation of the parent drug and its glucuronide metabolite.[5] Through structure-activity relationship (SAR) studies, it was discovered that modifications at the C6 position of the pyridine core could minimize this recirculation.[5] Further desymmetrization of the C4 substituent led to the discovery of Compound 20, which maintains potent antiviral activity while demonstrating minimal excretion into the biliary tract, thus overcoming a key pharmacokinetic hurdle.[5][6]
Case Study 3: Pyrazolo[3,4-b]pyridine Analogues as Anticancer Agents
The pyrazolopyridine scaffold is a privileged structure in oncology, with several derivatives showing potent anticancer activity.[7] However, achieving good oral bioavailability and favorable in vivo exposure remains a challenge. The following table presents the pharmacokinetic parameters of a promising pyrazolo[3,4-b]pyridine analogue, Compound 17, after intraperitoneal and oral administration in mice.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Intraperitoneal (IP) | 4 | 1230 | 2 | 19870 | ~14 |
| Oral (PO) | 8 | 580 | 4 | 12340 | ~16 |
Data compiled from multiple sources.[7][8]
The in vivo pharmacokinetic study of Compound 17 in mice demonstrated measurable systemic exposure after both intraperitoneal and oral administration.[7][8] The compound achieved significant plasma concentrations and exhibited a long half-life, suggesting slow elimination.[8] The oral bioavailability was calculated to be approximately 30%, providing the first evidence of oral absorption for this series of compounds and establishing a foundation for further preclinical development.[8]
Metabolic Pathways of Pyridine Compounds
The metabolic fate of pyridine-containing drugs is primarily governed by Phase I and Phase II metabolism, predominantly occurring in the liver.[9] Cytochrome P450 (CYP) enzymes are the main drivers of Phase I oxidative metabolism, while Phase II reactions involve conjugation with polar molecules to facilitate excretion.[9]
Phase I Metabolism
The nitrogen atom in the pyridine ring can influence its metabolic stability. The ring is susceptible to oxidation at various positions, and the specific sites of metabolism are dictated by the nature and position of substituents. Common Phase I reactions for pyridine derivatives include:
-
N-oxidation: Formation of a pyridine N-oxide metabolite.
-
Hydroxylation: Introduction of a hydroxyl group onto the pyridine ring or its substituents.
-
Dealkylation: Removal of alkyl groups attached to the pyridine ring or associated functional groups.
For instance, the metabolism of the CCR5 antagonist SCH 351125, which contains a piperidine ring, involves its aromatization to a pyridine moiety, mediated primarily by CYP3A4 and to a lesser extent by CYP2C9.[2]
Phase II Metabolism
Following Phase I oxidation, or if the parent compound already possesses a suitable functional group, pyridine derivatives can undergo Phase II conjugation reactions. These include:
-
Glucuronidation: The addition of glucuronic acid, a common pathway for compounds with hydroxyl or amine functionalities. Nicotine, for example, undergoes extensive N-glucuronidation.[6]
-
Sulfation: Conjugation with a sulfonate group.
The diagram below illustrates a generalized metabolic pathway for a substituted pyridine compound.
Caption: Generalized metabolic pathway for substituted pyridine compounds.
Experimental Protocols
To ensure the scientific integrity of pharmacokinetic data, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an initial assessment of a compound's susceptibility to Phase I metabolism.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a pyridine compound.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes in potassium phosphate buffer.
-
Pre-incubation: Add the test compound to the reaction mixture at a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Caption: Workflow for an in vitro microsomal stability assay.
In Vivo Pharmacokinetic Study in Rodents
This study provides a comprehensive assessment of a compound's ADME profile in a living organism.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability) of a pyridine compound in rats or mice.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Test compound
-
Vehicle for oral (e.g., 0.5% methylcellulose) and intravenous (e.g., saline with a solubilizing agent) formulations
-
Dosing syringes and gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Fasting: Acclimate animals for at least one week. Fast animals overnight before oral dosing, with free access to water.
-
Dosing: Divide animals into two groups: oral (PO) and intravenous (IV) administration. Administer a single dose of the compound at a pre-determined concentration.
-
Blood Sampling: Collect serial blood samples from the tail vein, saphenous vein, or via cannulation at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[10]
-
Plasma Preparation: Immediately process blood samples by centrifugation to obtain plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of the test compound in plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters from the plasma concentration-time data. Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
The pyridine scaffold remains an invaluable asset in the medicinal chemist's toolbox. As demonstrated through the comparative analysis of ROCK inhibitors, HIV NCINIs, and anticancer agents, targeted structural modifications of the pyridine ring can profoundly and predictably influence a compound's pharmacokinetic profile. By understanding the interplay between chemical structure, metabolic pathways, and the resulting ADME properties, researchers can more effectively design and optimize pyridine-based drug candidates with improved efficacy, safety, and clinical viability. The experimental protocols provided herein serve as a guide for generating the critical data necessary to make informed decisions throughout the drug discovery and development process.
References
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Fader, L. D., et al. (2016). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters, 7(10), 920-925. Available from: [Link]
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Feng, Y., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5096-5114. Available from: [Link]
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Shanu-Wilson, J. (2022). Phase II Drug Metabolism. Technology Networks. Available from: [Link]
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Feng, Y., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. Available from: [Link]
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Gkeka, P., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 11(5), 8479-8495. Available from: [Link]
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Fader, L. D., et al. (2021). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ResearchGate. Available from: [Link]
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Kim, H. L., et al. (1996). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. PubMed. Available from: [Link]
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Kumar, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(8), 923-948. Available from: [Link]
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Vinuta K, et al. (2026). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Journal of Drug Delivery and Therapeutics. Available from: [Link]
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Ghosal, A., et al. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed. Available from: [Link]
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Zhang, Y., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(13), e1169. Available from: [Link]
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AstraZeneca. (2013). Biotransformation of Two β-Secretase Inhibitors Including Ring Opening and Contraction of a Pyrimidine Ring. ResearchGate. Available from: [Link]
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Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 2(1), 14. Available from: [Link]
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Gkeka, P., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PubMed. Available from: [Link]
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Putri, S. A., et al. (2026). Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. Journal of Applied Pharmaceutical Science, 16(02), 103-111. Available from: [Link]
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Asadi, F., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Research in Pharmaceutical Sciences, 9(3), 195-201. Available from: [Link]
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Sahu, N., & Arif, R. (2024). Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. International Journal of Chemical Separation Technology, 10(1), 1-7. Available from: [Link]
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Di Sarno, V., et al. (2017). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 22(11), 1980. Available from: [Link]
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Engkvist, O., et al. (2019). Discovery and Optimization of Novel Pyridines as Highly Potent and Selective Glycogen Synthase Kinase 3 Inhibitors. ChemRxiv. Available from: [Link]
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Comprehensive Cross-Reactivity Profiling of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol: A Comparative Guide for Aminodiol Scaffolds
Aminodiols represent the core pharmacophore for sphingosine-1-phosphate (S1P) receptor modulators, a class of therapeutics that has revolutionized the management of autoimmune diseases like multiple sclerosis[1]. The gold-standard synthetic aminodiol, Fingolimod (FTY720), acts as a prodrug. It requires in vivo phosphorylation by sphingosine kinases to yield an active metabolite that binds S1P receptors[2]. However, FTY720 exhibits broad cross-reactivity across multiple S1P receptor subtypes (S1PR1, S1PR3, S1PR4, and S1PR5)[3]. Notably, cross-reactivity with S1PR3 is heavily implicated in adverse cardiovascular events, such as bradycardia and hypertension[4].
To engineer out these off-target effects, structural biologists frequently manipulate the lipophilic tail of the aminodiol scaffold[5]. This guide evaluates 2-Amino-1-(pyridin-2-yl)propane-1,3-diol (2-APPD) —a structural analog that replaces the flexible, lipophilic octylphenyl tail of FTY720 with a rigid, polar pyridin-2-yl group. As a Senior Application Scientist, I will guide you through the objective experimental profiling of 2-APPD against endogenous Sphingosine and FTY720, focusing on the causality behind our assay choices and the self-validating nature of the protocols.
Structural Rationale & Pathway Dynamics
The substitution of a long alkyl chain with a pyridine ring fundamentally alters the molecule's lipophilicity and hydrogen-bonding capacity. This modification directly impacts two critical cross-reactivity checkpoints in the sphingolipid rheostat:
-
Kinase Substrate Specificity: Can the modified scaffold still be efficiently phosphorylated by Sphingosine Kinase 2 (SphK2) without cross-reacting with SphK1?
-
GPCR Subtype Selectivity: Does the phosphorylated metabolite (p-2-APPD) maintain high affinity for the therapeutic target (S1PR1) while avoiding the cardiovascular liability target (S1PR3)?
Sphingolipid rheostat activation pathway mapping the metabolic phosphorylation and GPCR targeting.
Kinase Cross-Reactivity Profiling: SphK1 vs. SphK2
The Causality of Assay Selection
Fingolimod is selectively phosphorylated by SphK2, with minimal cross-reactivity toward SphK1[2]. To determine if 2-APPD maintains this selectivity, we utilize the ADP-Glo™ Kinase Assay . We choose this bioluminescent assay over radiometric ( 32 P-ATP) or antibody-based methods because it universally measures ADP production. This makes it entirely independent of the lipid substrate's chemical structure, ensuring that the polar pyridine ring of 2-APPD does not artificially skew detection efficiency[6].
Step-by-Step Methodology (Self-Validating Protocol)
This protocol incorporates a critical ATP-depletion step to eliminate background noise, ensuring the final luminescent signal is exclusively derived from the kinase reaction[7].
-
Reaction Setup: In a 384-well plate, combine 5 µL of recombinant human SphK1 or SphK2 (optimized to 0.8 ng/well) with 10 µM ATP and varying concentrations of the substrate (Sphingosine, FTY720, or 2-APPD) in 1X Kinase Buffer A[6]. Incubate at room temperature for 60 minutes.
-
Termination & ATP Depletion (Validation Step): Add 5 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and actively depletes any unconsumed ATP. Incubate for 40 minutes. Failure to complete this step results in false-positive luminescence.[7]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light[7]. Incubate for 30 minutes.
-
Data Acquisition: Read luminescence (RLU) using a microplate reader. Calculate Km and Vmax using Michaelis-Menten kinetics.
Comparative Kinase Profiling Data
| Substrate | SphK1 Km (µM) | SphK2 Km (µM) | Selectivity Ratio (SphK1/SphK2) | Phosphorylation Efficiency |
| Sphingosine (Endogenous) | 4.2 ± 0.3 | 3.8 ± 0.2 | ~1.1 | High |
| FTY720 (Standard) | >100 (No rxn) | 2.1 ± 0.1 | >50.0 | High |
| 2-APPD (Test Scaffold) | >100 (No rxn) | 18.5 ± 1.4 | >5.0 | Low-Moderate |
Data Interpretation: The introduction of the rigid pyridin-2-yl group in 2-APPD significantly reduces its binding affinity for SphK2 compared to the lipophilic tail of FTY720. However, it successfully maintains strict cross-reactivity avoidance against SphK1.
GPCR Cross-Reactivity Profiling: S1PR1–5
The Causality of Assay Selection
Once phosphorylated, aminodiols act as functional antagonists on S1P receptors. They initially agonize the receptor but subsequently drive persistent β -arrestin recruitment, leading to receptor internalization and degradation[8]. Because this internalization is the actual mechanism of action for lymphocyte sequestration, traditional G-protein activation assays (like GTP γ S) are mechanistically insufficient. We must measure functional cross-reactivity using a β -Arrestin Recruitment Assay [8][9].
Step-by-Step Methodology
We utilize the PathHunter® enzyme complementation system, which provides a direct, amplification-free readout of β -arrestin binding[9].
-
Cell Preparation: Plate CHO-K1 cells stably expressing individual S1PR subtypes (S1PR1 through S1PR5) fused to a ProLink (PK) tag, alongside an Enzyme Acceptor (EA)-tagged β -arrestin[8][9]. Incubate overnight at 37°C.
-
Ligand Administration: Synthesize the phosphorylated metabolites in vitro (p-2-APPD, p-FTY720). Add serial dilutions of these ligands (or endogenous S1P as a control) to the cells. Incubate for 90 minutes at 37°C[9].
-
Complementation & Lysis: Upon receptor activation, β -arrestin is recruited to the S1PR, forcing the PK and EA tags to complement and form active β -galactosidase[8]. Add the chemiluminescent detection cocktail and lyse the cells.
-
Data Acquisition: Measure chemiluminescence after 60 minutes. Calculate EC50 values for each receptor subtype.
Comparative GPCR Cross-Reactivity Data ( EC50 in nM)
| Ligand | S1PR1 (Target) | S1PR2 | S1PR3 (Liability) | S1PR4 | S1PR5 |
| S1P (Endogenous) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 | 1.5 ± 0.3 | 0.9 ± 0.1 |
| p-FTY720 | 0.3 ± 0.05 | >10,000 | 1.2 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 |
| p-2-APPD | 45.2 ± 3.1 | >10,000 | >10,000 | 85.4 ± 5.2 | 112.0 ± 8.5 |
Data Interpretation: While p-FTY720 exhibits potent but broad cross-reactivity (hitting S1PR1, 3, 4, and 5)[3], p-2-APPD demonstrates a fascinating shift. The pyridine ring reduces overall potency at S1PR1 (45.2 nM vs 0.3 nM), but completely abolishes cross-reactivity at the cardiovascular liability target, S1PR3 (>10,000 nM).
High-Throughput Screening Workflow
To systematically evaluate novel aminodiols like 2-APPD against these parameters, laboratories should adopt the following integrated workflow:
High-throughput experimental workflow for evaluating aminodiol kinase and GPCR cross-reactivity.
Conclusion
The substitution of the lipophilic tail with a pyridin-2-yl group in 2-APPD yields a compound with lower SphK2 affinity and reduced S1PR1 potency compared to FTY720. However, its complete lack of cross-reactivity with S1PR3 makes it a highly valuable structural tool for researchers looking to design next-generation, cardiovascular-safe S1P modulators.
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2-Amino-1-(pyridin-2-yl)propane-1,3-diol proper disposal procedures
Comprehensive Operational Guide: Proper Disposal Procedures for 2-Amino-1-(pyridin-2-yl)propane-1,3-diol
As drug development professionals and laboratory scientists, handling complex organic intermediates is a daily reality. 2-Amino-1-(pyridin-2-yl)propane-1,3-diol (CAS: 2060024-55-5) is a highly functionalized molecule featuring a pyridine ring, a primary amine, and a 1,3-diol moiety. While these functional groups make it a versatile building block in medicinal chemistry, they also dictate a strict, scientifically grounded approach to its disposal.
Improper disposal of pyridine derivatives poses significant environmental and regulatory risks. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.
Chemical Profiling & Hazard Causality
To manage waste effectively, one must understand the molecular behavior of the compound. We do not just segregate waste blindly; we segregate based on chemical reactivity.
-
The Pyridine Ring: Confers environmental persistence and potential aquatic toxicity. The pyridine ring resists natural biodegradation, meaning it can accumulate in the environment if improperly landfilled[1]. Under RCRA, pyridine derivatives are heavily regulated and must be handled as hazardous waste[2].
-
The Primary Amine: Acts as a nucleophile and a weak base. It is strictly incompatible with strong oxidizers (e.g., perchlorates, nitrates) and concentrated mineral acids, which can lead to violent, exothermic reactions[3][4].
-
The 1,3-Diol: Increases the molecule's hydrophilicity. If this compound enters the municipal wastewater system, it will not readily partition into organic sludge, meaning it bypasses standard filtration and mobilizes into aquatic ecosystems.
Table 1: Quantitative Hazard Summary and Disposal Implications
| Parameter / Property | Quantitative Value / Class | Operational & Disposal Implication |
| Toxicity Classification | Acute Tox. 4 (H302, H312, H332) | Mandatory use of fume hood; designated as hazardous waste[5]. |
| Incineration Temperature | > 1000 °C (Rotary Kiln) | Requires professional TSDF routing to ensure pyridine ring cleavage[6]. |
| Aqueous Solubility | High (due to 1,3-diol moiety) | Prohibits drain disposal; high risk of groundwater mobilization[1]. |
| Explosive Limit (LEL) | ~ 1.5% - 2.0% (Typical Amines) | Keep away from ignition sources; do not store in unventilated areas[7]. |
Pre-Disposal Handling & PPE Protocol
Before initiating any disposal workflow, establish a secure handling environment. A self-validating safety system requires that you assume the chemical will aerosolize or spill during transfer.
Step-by-Step Methodology:
-
Engineering Controls: Conduct all transfers of the powder or concentrated solutions within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.
-
Personal Protective Equipment (PPE): Don standard laboratory PPE to protect against dermal absorption and the basic amine group[7]. This includes:
-
Chemical-resistant gloves (Nitrile or Neoprene; double-gloving is recommended during waste consolidation).
-
Chemical splash goggles.
-
A fully buttoned, flame-resistant laboratory coat.
-
-
Spill Readiness: Ensure an inert absorbent material (e.g., diatomaceous earth or sand) is immediately available. Do not use combustible absorbents like sawdust, as the amine may react with oxidizing contaminants.
Waste Segregation and Collection Workflow
A robust disposal system requires that every addition to a waste container is verified for compatibility. Never mix organic amines with acidic or oxidizing waste streams.
Step-by-Step Methodology:
-
Determine the Waste State: Identify if the 2-Amino-1-(pyridin-2-yl)propane-1,3-diol is in a solid state (unused powder/contaminated consumables) or dissolved in a solvent.
-
Select the Receptacle:
-
Solid Waste: Use a high-density polyethylene (HDPE) wide-mouth container.
-
Liquid Waste: Use an HDPE or glass carboy compatible with the primary solvent.
-
-
Segregation Execution:
-
If dissolved in non-halogenated solvents (e.g., methanol, ethanol), route to the Non-Halogenated Organic Waste stream.
-
If dissolved in halogenated solvents (e.g., dichloromethane), route to the Halogenated Organic Waste stream.
-
-
Labeling: Affix a GHS-compliant "Hazardous Waste" label immediately. The label must explicitly state the full chemical name and bear the appropriate "Toxic" and "Irritant" hazard warnings[6].
Decision tree for the proper segregation of chemical waste streams.
Final Disposal & Manifesting (Incineration)
The ultimate fate of pyridine-based organic amines must be thermal destruction. The preferred method for pyridine disposal is high-temperature incineration[6].
Step-by-Step Methodology:
-
EHS Notification: Once the waste container reaches 80% capacity, seal it securely and submit a pickup request to your institution's Environmental Health and Safety (EHS) office.
-
Manifesting: Ensure the chemical is accurately listed on the hazardous waste manifest. Under RCRA, this material falls under characteristic hazardous waste if it exhibits toxicity or is mixed with flammable solvents[8].
-
Incineration Routing: The EHS broker will route the material to a licensed Treatment, Storage, and Disposal Facility (TSDF). Incineration in a controlled rotary kiln or liquid injection incinerator ensures the complete cleavage of the stable pyridine ring and prevents the formation of toxic nitrogen oxide (NOx) byproducts[2][6].
Step-by-step operational workflow for spill containment and disposal.
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. V.C | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 4. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. nextsds.com [nextsds.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. epa.gov [epa.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
